AMG 837 sodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H21F3NaO3 |
|---|---|
Molecular Weight |
461.4 g/mol |
InChI |
InChI=1S/C26H21F3O3.Na/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;/h3,5-15,21H,16-17H2,1H3,(H,30,31);/t21-;/m0./s1 |
InChI Key |
GLLCPUJEWMFFBZ-BOXHHOBZSA-N |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Na] |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Na] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of AMG 837 Sodium Salt on GPR40
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the mechanism of action of AMG 837, a novel agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). GPR40 has emerged as a significant therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS).[1] AMG 837 is a potent, orally bioavailable GPR40 partial agonist that has been characterized extensively in preclinical studies.[2][3]
Core Mechanism of Action: Gαq-Mediated Signaling
GPR40 is predominantly expressed on the surface of pancreatic β-cells.[4][5] The receptor is activated by medium and long-chain free fatty acids, which mechanistically links fatty acid levels to the acute stimulation of insulin secretion. AMG 837 acts as a synthetic agonist at this receptor.
The primary signaling pathway initiated by the activation of GPR40 by AMG 837 is through the Gαq class of G-proteins. This has been confirmed through agonist-stimulated [³⁵S]-GTPγS binding assays using antibody capture methods specific to Gαq.
The activation cascade proceeds as follows:
-
Receptor Activation: AMG 837 binds to and activates the GPR40 receptor on the pancreatic β-cell.
-
G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the associated Gαq subunit, leading to its activation.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-triphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This leads to a measurable increase in intracellular calcium concentration.
-
Potentiation of Insulin Secretion: The rise in intracellular Ca²⁺, in the presence of elevated glucose levels, augments the exocytosis of insulin-containing granules from the β-cell.
This glucose-dependent activity is a key feature of GPR40 agonists, suggesting a lower risk of hypoglycemia compared to insulin secretagogues like sulfonylureas, which act independently of ambient glucose levels.
Figure 1: GPR40 signaling pathway activated by AMG 837 in pancreatic β-cells.
Quantitative Analysis of In Vitro Potency
The activity of AMG 837 has been quantified across various biochemical and cell-based assays. It is characterized as a potent partial agonist. Its partial agonism was confirmed through plasmid titration experiments where the maximal response of AMG 837 relative to the full agonist docosahexaenoic acid (DHA) decreased with lower GPR40 expression levels.
The potency of AMG 837 is significantly influenced by the presence of serum albumin, to which it extensively binds (98.7% in human plasma). This binding reduces the concentration of free compound available to interact with the receptor, resulting in a rightward shift in the dose-response curve.
Table 1: In Vitro Potency (EC₅₀) of AMG 837 in GPR40 Functional Assays
| Assay Type | Cell Line / System | Condition | EC₅₀ (nM) | Reference(s) |
|---|---|---|---|---|
| [³⁵S]-GTPγS Binding | A9 cell line with human GPR40 | - | 1.5 ± 0.1 | |
| Inositol Phosphate Accumulation | A9 cell line with human GPR40 | 0.01% HSA | 7.8 ± 1.2 | |
| Aequorin Ca²⁺ Flux | CHO cells with human GPR40 | 0.01% HSA | 13 ± 7 | |
| Aequorin Ca²⁺ Flux | CHO cells with human GPR40 | 0.625% delipidated HSA | 210 ± 12 | |
| Aequorin Ca²⁺ Flux | CHO cells with human GPR40 | 100% Human Serum | 2,140 ± 310 | |
| Insulin Secretion | Isolated Primary Mouse Islets | - | 142 ± 20 | |
| Aequorin Ca²⁺ Flux | CHO cells with rat GPR40 | - | 23 |
| Aequorin Ca²⁺ Flux | CHO cells with mouse GPR40 | - | 13 | |
Experimental Protocols
Detailed methodologies are crucial for interpreting the quantitative data and replicating findings. The primary assays used to characterize AMG 837 are outlined below.
[³⁵S]-GTPγS Binding Assay
This assay directly measures the activation of G-proteins following receptor agonism.
-
Cell System: Cell membranes were prepared from an A9 cell line stably overexpressing human GPR40 (A9_GPR40).
-
Protocol:
-
GPR40-containing cell membranes were incubated with varying concentrations of AMG 837.
-
The incubation mixture contained GDP and [³⁵S]-GTPγS.
-
Agonist binding to GPR40 promotes the exchange of GDP for [³⁵S]-GTPγS on the Gαq subunit.
-
The reaction was stopped, and the Gαq subunits were captured using a specific antibody.
-
The amount of bound [³⁵S]-GTPγS was quantified by scintillation counting to determine the level of G-protein activation.
-
Intracellular Calcium (Ca²⁺) Flux Assay
This functional assay measures a key downstream event in the Gαq pathway.
-
Cell System: CHO cells were co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid. Aequorin is a Ca²⁺-sensitive bioluminescent reporter.
-
Protocol:
-
Transfected cells were harvested and incubated with the cofactor coelenterazine to reconstitute the active aequorin photoprotein.
-
Cells were dispensed into microplates containing serial dilutions of AMG 837. Assays were conducted under various conditions, such as in the presence of low (0.01%) or high concentrations of human serum albumin (HSA) or full human serum to assess the impact of protein binding.
-
Upon agonist-induced Ca²⁺ release, aequorin emits light.
-
This bioluminescent signal was measured using a luminometer to quantify the change in intracellular Ca²⁺ concentration.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ultimate physiological endpoint in a relevant primary cell system.
-
System: Islets of Langerhans were isolated from mice. To confirm GPR40-specific action, parallel experiments were conducted using islets from GPR40 knockout mice, where the effect of AMG 837 was eliminated.
-
Protocol:
-
Isolated islets were pre-incubated in a buffer containing a non-stimulatory concentration of glucose (e.g., ≤5.6 mM).
-
Islets were then transferred to a buffer containing a stimulatory concentration of glucose (e.g., ≥8.3 mM) with or without varying concentrations of AMG 837.
-
After a defined incubation period, the supernatant was collected.
-
The concentration of insulin secreted into the supernatant was measured using a standard method, such as an ELISA.
-
Figure 2: High-level workflow for key in vitro assays characterizing AMG 837.
Glucose-Dependency of AMG 837 Action
A critical aspect of the mechanism of action for GPR40 agonists is their dependence on ambient glucose concentrations for stimulating insulin secretion. In isolated islets, AMG 837 did not potentiate insulin secretion at basal or low glucose levels (≤5.6 mM). However, at higher, stimulatory glucose concentrations (≥8.3 mM), AMG 837 significantly increased GSIS.
This glucose-sensing mechanism is intrinsic to the pancreatic β-cell's function. Glucose metabolism in the β-cell leads to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and an initial influx of extracellular Ca²⁺. The GPR40-mediated Ca²⁺ release from internal stores acts to amplify this primary glucose-induced signal, rather than initiating secretion on its own. This synergy ensures that insulin is secreted primarily in response to hyperglycemic conditions, thereby minimizing the risk of drug-induced hypoglycemia.
Figure 3: Logical relationship of AMG 837's glucose-dependent action.
Conclusion
AMG 837 is a potent partial agonist of the GPR40 receptor. Its core mechanism of action involves the activation of the Gαq-PLC-IP₃ signaling cascade, leading to an increase in intracellular calcium within pancreatic β-cells. This action robustly potentiates insulin secretion, but only in the presence of stimulatory glucose concentrations. The comprehensive in vitro characterization confirms its mechanism and highlights the significant impact of plasma protein binding on its apparent potency. These findings from preclinical studies supported the potential utility of AMG 837 for the treatment of type 2 diabetes.
References
- 1. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. allgenbio.com [allgenbio.com]
- 3. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Therapeutic Potential of AMG 837 Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG 837 is a potent and orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2][3] Primarily investigated for the treatment of type 2 diabetes mellitus (T2DM), AMG 837 has demonstrated significant preclinical efficacy in enhancing glucose-stimulated insulin secretion (GSIS) and lowering blood glucose levels.[4][5] This technical guide provides a comprehensive overview of the therapeutic potential of AMG 837 sodium salt, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.
Introduction
The GPR40 receptor, predominantly expressed in pancreatic β-cells, has emerged as a promising therapeutic target for T2DM. Its activation by free fatty acids potentiates insulin secretion in a glucose-dependent manner, offering a potential advantage over traditional insulin secretagogues like sulfonylureas by minimizing the risk of hypoglycemia. AMG 837 was developed as a selective GPR40 agonist to harness this physiological mechanism for glycemic control. This document serves as a technical resource for professionals in the field of metabolic disease research and drug development, consolidating the available preclinical data on this compound.
Mechanism of Action
AMG 837 functions as a partial agonist at the GPR40 receptor. The binding of AMG 837 to GPR40 on pancreatic β-cells initiates a signaling cascade predominantly coupled through the Gαq subunit of the G protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion.
Preclinical Pharmacology
In Vitro Potency
AMG 837 has demonstrated potent activity in various in vitro assays, confirming its agonism at the GPR40 receptor and its effect on insulin secretion.
| Assay Type | Cell Line/System | Species | Endpoint | EC50 | Reference |
| Calcium Flux | CHO Cells | Human | Ca2+ Mobilization | 13.5 nM | |
| Calcium Flux | CHO Cells | Mouse | Ca2+ Mobilization | 22.6 nM | |
| Calcium Flux | CHO Cells | Rat | Ca2+ Mobilization | 31.7 nM | |
| Insulin Secretion | Isolated Pancreatic Islets | Mouse | Insulin Release | 142 nM | |
| GPR40 Binding | Human FFA1 Receptor | Human | [3H]AMG 837 Displacement | pIC50 = 8.13 |
In Vivo Efficacy
Preclinical studies in rodent models of both normal and diabetic physiology have shown the glucose-lowering effects of AMG 837.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Normal Sprague-Dawley Rats | Single oral dose (0.03-0.3 mg/kg) | Dose-dependent improvement in glucose tolerance and enhanced insulin secretion. | |
| Zucker Fatty Rats | Single oral dose (0.3, 1, and 3 mg/kg) | Lowered glucose excursions and increased glucose-stimulated insulin secretion during glucose tolerance tests. | |
| Zucker Fatty Rats | Daily dosing for 21 days | Persistent improvement in glucose excursions. |
Experimental Protocols
In Vitro Calcium Flux Assay
This protocol outlines the general steps for assessing GPR40 activation by measuring intracellular calcium mobilization.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human, mouse, or rat GPR40 receptor are cultured in appropriate media.
-
Dye Loading: Cells are seeded into 96-well plates and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to allow for intracellular loading.
-
Compound Preparation: A dilution series of this compound is prepared in a suitable buffer.
-
Assay Execution: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of the AMG 837 dilution series.
-
Data Acquisition: Fluorescence intensity is monitored in real-time to detect changes in intracellular calcium concentration upon compound addition.
-
Analysis: The peak fluorescence response is plotted against the compound concentration, and the EC50 value is determined by fitting the data to a four-parameter logistic equation.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol describes the general procedure for evaluating the effect of AMG 837 on glucose tolerance in rodents.
Methodology:
-
Animal Acclimation and Fasting: Rodents (e.g., Sprague-Dawley or Zucker fatty rats) are fasted overnight to ensure a baseline glycemic state.
-
Compound Administration: A single oral dose of this compound or vehicle is administered via gavage.
-
Baseline Blood Sampling: A baseline blood sample is collected (typically from the tail vein) prior to the glucose challenge.
-
Glucose Challenge: A bolus of glucose solution is administered orally or via intraperitoneal injection.
-
Serial Blood Sampling: Blood samples are collected at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Biochemical Analysis: Plasma glucose and insulin concentrations are measured for each time point.
-
Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess the overall effect of AMG 837 on glucose disposal and insulin secretion. Statistical analysis is performed to compare the treatment groups to the vehicle control.
Clinical Development and Future Directions
AMG 837 was selected for clinical development for the treatment of type 2 diabetes. While preclinical data strongly supported its potential, information regarding the outcomes of clinical trials is not extensively available in the public domain. Another GPR40 agonist, TAK-875, reached Phase III clinical trials but was discontinued due to observations of liver toxicity, highlighting a potential challenge for this class of compounds. Future research in this area may focus on developing GPR40 agonists with an improved safety profile while retaining the beneficial glucose-lowering effects. The detailed understanding of the structure-activity relationships and signaling pathways of compounds like AMG 837 remains crucial for the design of next-generation therapies for T2DM.
Conclusion
This compound is a potent GPR40 agonist with a well-characterized preclinical profile demonstrating its ability to enhance glucose-stimulated insulin secretion and improve glycemic control in rodent models. Its glucose-dependent mechanism of action presents a theoretical advantage in minimizing hypoglycemia risk. The comprehensive in vitro and in vivo data summarized in this guide underscore the therapeutic rationale for targeting GPR40 in the management of type 2 diabetes. While the clinical development path of AMG 837 is not fully clear, the foundational research on this compound provides valuable insights for the ongoing development of novel therapeutics for metabolic diseases.
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. allgenbio.com [allgenbio.com]
- 3. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of AMG 837: A Potent GPR40 Agonist
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
AMG 837 is a potent and selective partial agonist of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] Developed by Amgen Inc., it emerged from a high-throughput screening campaign and subsequent lead optimization of a series of β-substituted phenylpropanoic acids.[2][3] This compound demonstrated robust glucose-dependent stimulation of insulin secretion in preclinical rodent models, positioning it as a potential therapeutic agent for type 2 diabetes mellitus.[1][4] This whitepaper provides an in-depth technical overview of the discovery, development, mechanism of action, and key experimental data related to AMG 837 and its sodium salt form.
Discovery and Development History
The journey to identify AMG 837 began with the recognition that GPR40, a receptor activated by long-chain fatty acids, plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS). This made GPR40 an attractive target for the development of novel anti-diabetic drugs.
A high-throughput screening effort led to the identification of a lead series of β-substituted phenylpropanoic acids. Through meticulous lead optimization, chemists at Amgen synthesized (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, designated as AMG 837. This molecule exhibited superior potency and an improved pharmacokinetic profile compared to the initial hits.
Recognizing the challenges associated with the physicochemical properties of the free acid form, a salt screening was conducted to identify a more suitable form for long-term development. An initial lysine salt showed poor crystallinity and significant hygroscopicity. Further investigation led to the identification of sodium and calcium salts as viable alternatives. The sodium salt of AMG 837 was selected for further development due to its favorable properties.
While AMG 837 entered clinical trials, its development was ultimately discontinued. Although the specific reasons for the discontinuation of AMG 837 are not extensively detailed in the public domain, the broader class of GPR40 agonists has faced challenges, including concerns about potential liver toxicity observed with other compounds in this class, such as TAK-875.
Mechanism of Action: GPR40-Mediated Insulin Secretion
AMG 837 functions as a selective agonist for GPR40, a G protein-coupled receptor predominantly expressed on pancreatic β-cells. The activation of GPR40 by AMG 837 is glucose-dependent, meaning it enhances insulin secretion primarily in the presence of elevated glucose levels. This glucose-dependent action is a key advantage, as it is expected to minimize the risk of hypoglycemia, a common side effect of some other insulin secretagogues like sulfonylureas.
Upon binding of AMG 837, GPR40 couples to the Gαq subunit of the G protein complex. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a critical trigger for the exocytosis of insulin-containing granules from the pancreatic β-cell.
Quantitative Data Summary
The preclinical evaluation of AMG 837 generated significant quantitative data demonstrating its potency and efficacy.
| Parameter | Value | Species/Cell Line | Assay Condition | Reference |
| In Vitro Potency | ||||
| GPR40 EC50 (GTPγS) | 1.5 ± 0.1 nM | Human (A9 cells) | [35S]-GTPγS binding | |
| GPR40 EC50 (IP Acc.) | 7.8 ± 1.2 nM | Human (A9 cells) | Inositol phosphate accumulation | |
| GPR40 EC50 (Ca2+ Flux) | 13 nM (±7 nM) | Human | Aequorin Ca2+ flux | |
| GPR40 EC50 (Ca2+ Flux) | 23 nM | Rat | Aequorin Ca2+ flux | |
| GPR40 EC50 (Ca2+ Flux) | 13 nM | Mouse | Aequorin Ca2+ flux | |
| Insulin Secretion EC50 | 142 ± 20 nM | Mouse Islets | 16.7 mM glucose | |
| Plasma Protein Binding | ||||
| Human Plasma Binding | 98.7% | Human | Incubation with human plasma | |
| In Vivo Efficacy | ||||
| Glucose AUC Reduction | 14.5% (0.1 mg/kg), 18.8% (0.3 mg/kg) | Sprague-Dawley Rat | Intraperitoneal glucose tolerance test (IPGTT) | |
| Glucose AUC Reduction | 34% (0.1 mg/kg), 39% (0.3 mg/kg) | Zucker Fatty Rat | IPGTT after 21 days of daily dosing |
Key Experimental Protocols
Detailed methodologies were employed to characterize the pharmacological profile of AMG 837.
[35S]-GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G protein-coupled receptors upon agonist stimulation, providing a direct measure of receptor activation.
-
Cell Membrane Preparation: Cell membranes were prepared from an A9 cell line stably overexpressing human GPR40.
-
Assay Procedure:
-
GPR40-containing cell membranes were incubated with varying concentrations of AMG 837.
-
[35S]-GTPγS was added to the reaction mixture.
-
The reaction was allowed to proceed to equilibrium.
-
An antibody capture method was used to separate bound from free [35S]-GTPγS.
-
Radioactivity was quantified using a scintillation counter to determine the amount of [35S]-GTPγS binding.
-
EC50 values were calculated from the dose-response curves.
-
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, second messengers produced downstream of Gαq-coupled receptor activation.
-
Cell Line: A9 cell line stably expressing human GPR40 was used.
-
Assay Procedure:
-
Cells were seeded in multi-well plates and labeled with [3H]-myo-inositol.
-
Cells were washed and then stimulated with various concentrations of AMG 837 in the presence of LiCl (to inhibit inositol monophosphatase).
-
The reaction was terminated, and cells were lysed.
-
Inositol phosphates were separated by anion-exchange chromatography.
-
Radioactivity was measured to quantify the accumulation of [3H]-inositol phosphates.
-
EC50 values were determined from the resulting concentration-response curves.
-
Intracellular Calcium (Ca2+) Flux Assay
This assay measures changes in intracellular calcium concentrations upon receptor activation, often using a calcium-sensitive fluorescent or bioluminescent probe.
-
Reporter System: The Ca2+-sensitive bioluminescent reporter, aequorin, was used in CHO cells transiently co-transfected with a GPR40 expression plasmid.
-
Assay Procedure:
-
Transfected CHO cells were incubated with the aequorin co-factor, coelenterazine.
-
Cells were stimulated with different concentrations of AMG 837.
-
The resulting bioluminescence, proportional to the intracellular Ca2+ concentration, was measured using a luminometer.
-
Data were analyzed to generate dose-response curves and calculate EC50 values.
-
In Vivo Glucose Tolerance Tests
These tests assess the ability of an animal to clear a glucose load from the bloodstream, providing a measure of in vivo anti-diabetic activity.
-
Animal Models: Normal Sprague-Dawley rats and insulin-resistant Zucker fatty (fa/fa) rats were used.
-
Procedure (Acute Dosing):
-
Animals were fasted overnight.
-
A single oral dose of AMG 837 or vehicle was administered.
-
After a set period (e.g., 30 minutes), a glucose challenge was administered via intraperitoneal injection (IPGTT).
-
Blood samples were collected at various time points before and after the glucose challenge.
-
Blood glucose and plasma insulin levels were measured.
-
The area under the curve (AUC) for glucose was calculated to quantify the effect on glucose excursion.
-
-
Procedure (Chronic Dosing):
-
Animals received daily oral doses of AMG 837 or vehicle for a specified duration (e.g., 21 days).
-
An IPGTT was performed after the final dose to assess sustained efficacy.
-
Conclusion
AMG 837 sodium salt is a well-characterized, potent, and selective GPR40 agonist that demonstrated significant promise in preclinical models of type 2 diabetes. Its discovery and development highlight the potential of targeting GPR40 to achieve glucose-dependent insulin secretion. While its clinical development was halted, the extensive preclinical data and the methodologies used to characterize AMG 837 provide a valuable case study for researchers and professionals in the field of metabolic drug discovery. The challenges encountered by AMG 837 and other GPR40 agonists underscore the complexities of translating preclinical efficacy into safe and effective therapies.
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of AMG 837: A GPR40 Agonist for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of AMG 837, a novel, potent, and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). AMG 837 has been investigated as a potential therapeutic agent for type 2 diabetes due to its ability to enhance glucose-stimulated insulin secretion (GSIS).[1][2][3]
Introduction
GPR40 is a G-protein coupled receptor that is highly expressed in pancreatic β-cells.[4][5] It is activated by medium and long-chain free fatty acids, playing a crucial role in modulating insulin secretion. The discovery that GPR40 activation potentiates GSIS sparked interest in developing GPR40 agonists as a new class of antidiabetic drugs. AMG 837 emerged from the optimization of a series of β-substituted phenylpropanoic acids identified through high-throughput screening.
In Vitro Pharmacological Profile
The activity of AMG 837 has been extensively characterized through a variety of in vitro assays, demonstrating its potency and partial agonism at the GPR40 receptor.
Binding and Functional Activity
AMG 837 has been shown to be a potent agonist in several functional assays, including GTPγS binding, inositol phosphate (IP) accumulation, and intracellular calcium mobilization. It acts as a partial agonist in calcium flux assays.
Table 1: In Vitro Potency of AMG 837 in GPR40 Functional Assays
| Assay Type | Cell Line | Species | EC50 (nM) | Notes |
| GTPγS Binding | A9_GPR40 | Human | 1.5 ± 0.1 | |
| Inositol Phosphate Accumulation | A9_GPR40 | Human | 7.8 ± 1.2 | |
| Aequorin Ca2+ Flux | CHO | Human | 12 ± 0.3 | In the presence of 0.01% HSA. |
| Aequorin Ca2+ Flux | CHO | Mouse | 13 ± 1 | |
| Aequorin Ca2+ Flux | CHO | Rat | 13 ± 3 | |
| Aequorin Ca2+ Flux | CHO | Dog | 13 ± 3 | |
| Aequorin Ca2+ Flux | CHO | Rhesus Monkey | 13 ± 3 |
HSA: Human Serum Albumin
Effect of Serum Albumin
The potency of AMG 837 is significantly influenced by the presence of serum albumin, to which it extensively binds. In the presence of 100% human serum, the EC50 in the aequorin Ca2+ flux assay was approximately 180-fold higher (2,140 ± 310 nM) compared to the assay with 0.01% HSA. This highlights the importance of considering protein binding in the evaluation of in vivo efficacy.
Glucose-Stimulated Insulin Secretion in Islets
AMG 837 potentiates insulin secretion from isolated primary mouse islets in a glucose-dependent manner. This effect is GPR40-dependent, as it is not observed in islets from GPR40 knockout mice.
In Vivo Pharmacological Profile
In vivo studies in rodent models have demonstrated the anti-diabetic efficacy of AMG 837.
Glucose Tolerance Tests
Acute administration of AMG 837 improved glucose tolerance in both normal Sprague-Dawley rats and obese Zucker fatty rats. This was accompanied by an increase in glucose-stimulated insulin secretion.
Chronic Dosing Studies
The beneficial effects on glucose control were maintained following daily dosing of AMG 837 for 21 days in Zucker fatty rats, indicating a durable anti-diabetic effect.
Table 2: In Vivo Efficacy of AMG 837
| Animal Model | Dosing Regimen | Key Findings |
| Sprague-Dawley Rats | Acute | Lowered glucose excursions and increased GSIS during a glucose tolerance test. |
| Zucker Fatty Rats | Acute | Lowered glucose excursions and increased GSIS during a glucose tolerance test. |
| Zucker Fatty Rats | 21-day daily dosing | Persistent improvement in glucose excursions. |
Signaling Pathway
GPR40 is coupled to the Gαq class of G-proteins. Activation of GPR40 by an agonist like AMG 837 initiates a signaling cascade that leads to the potentiation of insulin secretion.
Caption: GPR40 signaling pathway activated by AMG 837.
Experimental Protocols
Detailed methodologies for the key experiments are summarized below.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
-
Membrane Preparation: Cell membranes were prepared from an A9 cell line stably overexpressing human GPR40 (A9_GPR40).
-
Assay Buffer: Membranes were incubated in a buffer containing 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 5 µM GDP, and 0.1% BSA.
-
Incubation: AMG 837 at various concentrations was added to the membranes, followed by the addition of [35S]GTPγS (0.1 nM). The mixture was incubated at 30°C for 30 minutes.
-
Termination and Detection: The reaction was terminated by rapid filtration through a GF/B filter plate. The amount of bound [35S]GTPγS was determined by scintillation counting.
Inositol Phosphate Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of Gαq activation.
-
Cell Culture: A9_GPR40 cells were plated in 96-well plates and grown to confluence.
-
Labeling: Cells were labeled with [3H]myo-inositol (20 µCi/mL) in inositol-free medium for 16-20 hours.
-
Stimulation: The cells were washed and incubated with AMG 837 in a buffer containing 10 mM LiCl for 1 hour at 37°C.
-
Extraction and Quantification: The reaction was stopped, and inositol phosphates were extracted. The amount of [3H]inositol phosphates was quantified using a scintillation counter.
Aequorin Ca2+ Flux Assay
This assay measures changes in intracellular calcium concentration using the aequorin bioluminescent reporter.
-
Cell Transfection: CHO cells were co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid.
-
Coelenterazine Loading: Transfected cells were incubated with coelenterazine to reconstitute the active aequorin photoprotein.
-
Stimulation and Detection: AMG 837 was added to the cells, and the resulting light emission from the aequorin-Ca2+ interaction was measured using a luminometer.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of AMG 837 followed a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for AMG 837.
Conclusion
AMG 837 is a potent GPR40 partial agonist that enhances glucose-stimulated insulin secretion in both in vitro and in vivo models. Its glucose-dependent mechanism of action makes it an attractive candidate for the treatment of type 2 diabetes, with a potentially lower risk of hypoglycemia compared to other insulin secretagogues. The preclinical data for AMG 837 supported its progression into clinical development.
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
AMG 837 Sodium Salt: A Technical Overview of its Role in Glucose-Dependent Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837 is a potent and selective, orally bioavailable partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3] Developed as a potential therapeutic agent for type 2 diabetes, its primary mechanism of action involves the enhancement of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][4] GPR40 is activated by long-chain fatty acids, and its stimulation is a key physiological pathway for modulating insulin release. AMG 837 mimics this action, offering a targeted approach to improving glycemic control. A critical feature of GPR40 agonists like AMG 837 is their glucose-dependent activity, which reduces the risk of hypoglycemia compared to other insulin secretagogues such as sulfonylureas. This document provides a detailed technical guide on the core pharmacology of AMG 837, focusing on its role in insulin secretion, the underlying signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: GPR40-Mediated Signaling
AMG 837 exerts its effects by binding to and activating GPR40 on the surface of pancreatic β-cells. This receptor is coupled to the Gαq class of G-proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum, leading to a rise in cytosolic Ca²⁺ concentrations. This increase in intracellular calcium is a critical trigger for the exocytosis of insulin-containing granules. The entire signaling cascade is contingent on ambient glucose levels; the potentiation of insulin secretion by AMG 837 is only significant at elevated glucose concentrations (≥8.3 mM).
Data Presentation: Quantitative Efficacy of AMG 837
The potency and efficacy of AMG 837 have been quantified through various in vitro and in vivo assays. The data below summarizes its activity across different species and experimental models.
| Parameter | Species/Model | Assay | Value | Citation |
| EC₅₀ | Human | Ca²⁺ Flux (Aequorin) | 13.5 ± 0.8 nM | |
| EC₅₀ | Mouse | Ca²⁺ Flux (Aequorin) | 22.6 ± 1.8 nM | |
| EC₅₀ | Rat | Ca²⁺ Flux (Aequorin) | 31.7 ± 1.8 nM | |
| EC₅₀ | Dog | Ca²⁺ Flux (Aequorin) | 71.3 ± 5.8 nM | |
| EC₅₀ | Rhesus Monkey | Ca²⁺ Flux (Aequorin) | 30.6 ± 4.3 nM | |
| EC₅₀ | Mouse Islets | Insulin Secretion | 142 ± 20 nM | |
| Selectivity | Human | GPR41, GPR43, GPR120 | No activity up to 10 µM | |
| In Vivo Efficacy | Sprague-Dawley Rats | Glucose AUC Reduction (IPGTT) | 14.5% at 0.1 mg/kg, 18.8% at 0.3 mg/kg | |
| In Vivo Efficacy | Zucker Fatty Rats | Glucose AUC Reduction (IPGTT, Day 1) | 34% at 0.1 mg/kg, 39% at 0.3 mg/kg | |
| Plasma Conc. | Zucker Fatty Rats | 30 min post-dose (0.3 mg/kg) | 204 ± 49 nM |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacological data. Below are protocols for key experiments used to characterize AMG 837.
In Vitro Ca²⁺ Flux Assay
-
Objective: To determine the potency (EC₅₀) of AMG 837 in activating the GPR40 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells.
-
Method:
-
CHO cells are transiently co-transfected with a plasmid encoding the GPR40 receptor (human, mouse, rat, etc.) and a plasmid for a photoprotein, such as aequorin, which emits light in the presence of calcium.
-
Transfected cells are seeded into 96-well plates and incubated.
-
Cells are then loaded with a co-factor for aequorin (e.g., coelenterazine).
-
Varying concentrations of AMG 837 are added to the wells.
-
The resulting luminescence, which is proportional to the increase in intracellular Ca²⁺ concentration, is measured using a luminometer.
-
Data are normalized and fitted to a dose-response curve to calculate the EC₅₀ value.
-
Pancreatic Islet Insulin Secretion Assay
-
Objective: To measure the effect of AMG 837 on glucose-stimulated insulin secretion in a physiologically relevant primary cell model.
-
Method:
-
Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6 wild-type or GPR40 knockout) via collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Pre-incubation: Isolated islets are pre-incubated in a Krebs-Ringer bicarbonate buffer containing a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes to establish a basal insulin secretion rate.
-
Stimulation: Islets are then transferred to a buffer containing various glucose concentrations (e.g., 2.8 mM, 5.6 mM, 8.3 mM, 16.7 mM) with or without different concentrations of AMG 837 (or vehicle control, 0.1% DMSO).
-
Incubation: The islets are incubated for a defined period (e.g., 60 minutes) at 37°C.
-
Sample Collection & Analysis: The supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Confirmation of Specificity: The experiment is repeated using islets from GPR40 knockout mice to confirm that the observed effects are GPR40-dependent.
-
In Vivo Glucose Tolerance Test (IPGTT/OGTT)
-
Objective: To assess the impact of AMG 837 on glucose disposal and insulin secretion in live animal models.
-
Animal Models: Normal Sprague-Dawley rats or insulin-resistant Zucker fatty (fa/fa) rats.
-
Method:
-
Animals are fasted overnight to establish a baseline glucose level.
-
AMG 837 is administered via oral gavage at various doses (e.g., 0.03, 0.1, 0.3 mg/kg) or as a vehicle control.
-
After a set time (e.g., 30 minutes), a glucose challenge is administered either intraperitoneally (IPGTT) or orally (OGTT).
-
Blood samples are collected from the tail vein at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes) post-glucose challenge.
-
Blood glucose levels are measured immediately using a glucometer.
-
Plasma is separated from blood samples and stored for later analysis of insulin concentrations by ELISA.
-
The area under the curve (AUC) for glucose is calculated to quantify the overall improvement in glucose tolerance.
-
Conclusion
AMG 837 is a potent partial agonist of the GPR40 receptor that robustly enhances glucose-dependent insulin secretion. Its mechanism of action, involving Gαq-mediated calcium signaling in pancreatic β-cells, has been well-characterized through a variety of in vitro and in vivo models. Preclinical studies in rodents demonstrated significant improvements in glucose tolerance without promoting hypoglycemia, highlighting the therapeutic potential of targeting GPR40. While clinical development of AMG 837 was discontinued, the compound remains a valuable pharmacological tool for investigating the biology of the GPR40 receptor and its role in metabolic disease. The data and protocols presented herein provide a comprehensive technical foundation for researchers and drug development professionals working in the field of diabetes and metabolic disorders.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Cellular Signaling Pathways Activated by AMG 837 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular signaling pathways activated by AMG 837 sodium salt, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document details the molecular mechanisms of action, presents quantitative data from key preclinical studies, outlines experimental protocols, and provides visual representations of the signaling cascades.
Core Mechanism of Action: GPR40/FFA1 Agonism
AMG 837 functions as a partial agonist of GPR40, a receptor predominantly expressed on pancreatic β-cells and, to a lesser extent, on enteroendocrine cells in the gastrointestinal tract.[1][2][3] The activation of GPR40 by AMG 837 is a key mechanism for its therapeutic potential in type 2 diabetes, as it enhances glucose-stimulated insulin secretion (GSIS).[1][4]
The primary signaling cascade initiated by AMG 837 binding to GPR40 involves the Gαq protein subunit. This sets off a well-characterized downstream pathway culminating in the potentiation of insulin release from pancreatic β-cells in a glucose-dependent manner.
Quantitative Analysis of AMG 837 Activity
The potency and efficacy of AMG 837 have been quantified in various in vitro assays, which are summarized in the tables below. These data highlight the compound's high affinity for GPR40 and its functional consequences.
Table 1: In Vitro Potency of AMG 837 in GPR40 Functional Assays
| Assay Type | Cell Line/System | Species | EC50 (nM) | Reference |
| [35S]-GTPγS Binding | A9_GPR40 cell membranes | Human | 1.5 ± 0.1 | |
| Inositol Phosphate Accumulation | A9_GPR40 cell line | Human | 7.8 ± 1.2 | |
| Aequorin Ca2+ Flux | CHO cells (transiently transfected) | Human | 13.5 ± 0.9 | |
| Aequorin Ca2+ Flux | CHO cells (transiently transfected) | Mouse | 22.6 | |
| Aequorin Ca2+ Flux | CHO cells (transiently transfected) | Rat | 31.7 | |
| Insulin Secretion | Isolated mouse islets (at 16.7 mM glucose) | Mouse | 142 ± 20 |
Table 2: Effect of Serum/Albumin on AMG 837 Potency in Aequorin Ca2+ Flux Assay
| Condition | EC50 (nM) | Fold Shift vs. 0.01% HSA | Reference |
| 0.01% Human Serum Albumin (HSA) | 13.5 ± 0.9 | - | |
| 0.625% Delipidated HSA | 210 ± 12 | ~16-fold | |
| 100% Human Serum | 2,140 ± 310 | ~180-fold |
Signaling Pathways Activated by AMG 837
Upon binding of AMG 837, GPR40 undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαq. This initiates a signaling cascade that amplifies the effects of elevated glucose on insulin secretion.
Gαq-PLC-IP3-Ca2+ Pathway in Pancreatic β-Cells
The canonical signaling pathway activated by AMG 837 in pancreatic β-cells is the Gαq pathway. This pathway is central to the glucose-dependent enhancement of insulin secretion.
Caption: AMG 837 activates the GPR40-Gαq pathway in pancreatic β-cells.
Potential for GLP-1 Secretion
GPR40 is also expressed on enteroendocrine L-cells in the gut, which are responsible for secreting glucagon-like peptide-1 (GLP-1). While partial agonists like AMG 837 have a nominal effect, other GPR40 modulators (AgoPAMs) have been shown to stimulate GLP-1 release. This suggests a potential, albeit less pronounced, role for AMG 837 in modulating incretin hormone secretion.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the activity of AMG 837.
[35S]-GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G proteins upon receptor activation.
-
Cell Membranes: Prepared from an A9 cell line stably overexpressing human GPR40 (A9_GPR40).
-
Reaction Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, and 0.1% (w/v) BSA.
-
Procedure:
-
Cell membranes (10 µg) are incubated with varying concentrations of AMG 837.
-
GDP (10 µM) is added to the mixture.
-
The reaction is initiated by the addition of 0.1 nM [35S]-GTPγS.
-
The mixture is incubated for 30 minutes at room temperature.
-
The reaction is terminated by the addition of ice-cold wash buffer and rapid filtration through a GF/C filter plate.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The EC50 values are determined by non-linear regression analysis of the concentration-response curves.
Caption: Workflow for the [³⁵S]-GTPγS binding assay.
Inositol Phosphate Accumulation Assay
This assay quantifies the production of inositol phosphate (IP), a downstream second messenger of PLC activation.
-
Cell Line: A9_GPR40 cell line.
-
Procedure:
-
Cells are seeded in 24-well plates and cultured overnight.
-
The cells are labeled with [3H]-myo-inositol in inositol-free medium for 16-24 hours.
-
After labeling, the cells are washed and incubated with assay buffer containing LiCl (to inhibit inositol monophosphatase).
-
Varying concentrations of AMG 837 are added, and the cells are incubated for 1 hour at 37°C.
-
The reaction is stopped by the addition of perchloric acid.
-
The cell lysates are neutralized, and the total [3H]-inositol phosphates are separated by anion-exchange chromatography.
-
The amount of [3H]-inositol phosphate is determined by scintillation counting.
-
-
Data Analysis: EC50 values are calculated from concentration-response curves using non-linear regression.
Aequorin Ca2+ Flux Assay
This assay measures changes in intracellular calcium concentration using the bioluminescent protein aequorin.
-
Cell Line: CHO cells transiently co-transfected with human GPR40 and aequorin expression plasmids.
-
Procedure:
-
Transfected cells are harvested and incubated with coelenterazine (the substrate for aequorin) for 4 hours in the dark.
-
The cells are then diluted in assay buffer (containing 0.01% HSA).
-
Varying concentrations of AMG 837 are injected into the cell suspension.
-
The light emission resulting from the aequorin-Ca2+ interaction is measured immediately using a luminometer.
-
-
Data Analysis: The EC50 is determined from the concentration-response curve of the peak light emission.
Caption: Workflow for the aequorin Ca²⁺ flux assay.
In Vitro Insulin Secretion Assay
This ex vivo assay measures the effect of AMG 837 on insulin secretion from primary pancreatic islets.
-
Islets: Isolated from mice by collagenase digestion.
-
Procedure:
-
Isolated islets are cultured overnight.
-
Groups of islets are pre-incubated in Krebs-Ringer bicarbonate buffer (KRBB) with a low glucose concentration (e.g., 2.8 mM) for 1 hour.
-
The islets are then incubated for 1 hour in KRBB containing various glucose concentrations (e.g., 2.8 mM to 16.7 mM) with or without different concentrations of AMG 837.
-
The supernatant is collected, and the insulin concentration is measured by ELISA.
-
-
Data Analysis: The amount of secreted insulin is normalized to the total insulin content of the islets. The glucose-dependency and the EC50 for insulin secretion at a high glucose concentration are determined. The specificity is confirmed by using islets from GPR40 knockout mice, where AMG 837 should have no effect.
Conclusion
This compound is a potent GPR40 agonist that activates the Gαq signaling pathway, leading to increased intracellular calcium and the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. Its activity is well-characterized by a range of in vitro assays that confirm its mechanism of action. This technical guide provides the foundational knowledge for researchers and drug development professionals working with AMG 837 and other GPR40 modulators.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of AMG 837 on Glucose Metabolism: A Technical Guide
Introduction
AMG 837 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed on pancreatic β-cells and plays a crucial role in mediating the stimulatory effects of long-chain fatty acids on glucose-dependent insulin secretion (GDIS).[3] As such, GPR40 agonists like AMG 837 have been investigated as potential therapeutic agents for type 2 diabetes, aiming to enhance insulin secretion in a glucose-sensitive manner, thereby minimizing the risk of hypoglycemia.[4][5] This document provides a detailed overview of the in vivo effects of AMG 837 on glucose metabolism, based on key preclinical studies.
Mechanism of Action: GPR40 Signaling Pathway
AMG 837 exerts its effects by binding to and activating the GPR40 receptor on pancreatic β-cells. This activation stimulates a Gαq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and the resulting increase in cytosolic Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules. This entire process is glucose-dependent, meaning that AMG 837 significantly potentiates insulin secretion only in the presence of elevated glucose levels.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
AMG 837 Sodium Salt: A Technical Overview of its Selectivity for the FFA1/GPR40 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of AMG 837 sodium salt, a potent partial agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). AMG 837 has been a significant tool in understanding the therapeutic potential of targeting FFA1 for type 2 diabetes by enhancing glucose-stimulated insulin secretion.[1][2] This document compiles quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Core Data Presentation: Selectivity and Potency of AMG 837
The selectivity of AMG 837 for the FFA1/GPR40 receptor is a critical aspect of its pharmacological profile. The following tables summarize the quantitative data from various in vitro assays, demonstrating its high potency for FFA1 across different species and its lack of activity on closely related receptors.
Table 1: In Vitro Potency of AMG 837 on FFA1/GPR40 Receptor Across Species
| Species | Assay Type | Parameter | Value (nM) | Reference |
| Human | Aequorin Ca2+ Flux | EC50 | 13.5 ± 0.8 | [3][4] |
| Human | GTPγS Binding | EC50 | 1.5 ± 0.1 | [2] |
| Human | Inositol Phosphate Accumulation | EC50 | 7.8 ± 1.2 | |
| Mouse | Aequorin Ca2+ Flux | EC50 | 22.6 | |
| Rat | Aequorin Ca2+ Flux | EC50 | 31.7 | |
| Dog | Aequorin Ca2+ Flux | EC50 | 12.3 | |
| Rhesus Monkey | Aequorin Ca2+ Flux | EC50 | 13.3 |
Table 2: Selectivity Profile of AMG 837 Against Related Receptors
| Receptor | Assay Type | Parameter | Concentration Tested (µM) | Activity | Reference |
| GPR41 (FFA2) | Not Specified | Not Applicable | Up to 10 | No Activity | |
| GPR43 (FFA3) | Not Specified | Not Applicable | Up to 10 | No Activity | |
| GPR120 | Not Specified | Not Applicable | Up to 10 | No Activity |
Table 3: Binding Affinity of AMG 837 for Human FFA1/GPR40 Receptor
| Assay Type | Parameter | Value | Reference |
| [3H]AMG 837 Radioligand Binding | pIC50 | 8.13 | |
| [3H]AMG 837 Radioligand Binding | Kd | 3.6 nM |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables. These protocols are based on descriptions from published research and standard practices in GPCR pharmacology.
Aequorin Ca2+ Flux Assay
This cell-based functional assay measures the increase in intracellular calcium concentration upon agonist stimulation of Gαq-coupled receptors like FFA1/GPR40.
-
Cell Line: Chinese Hamster Ovary (CHO) cells are transiently co-transfected with an expression plasmid for the specific FFA1/GPR40 receptor (human, mouse, rat, etc.) and an expression plasmid for the calcium-sensitive photoprotein aequorin.
-
Assay Procedure:
-
Transfected cells are harvested and incubated with coelenterazine, the luciferin substrate for aequorin.
-
Cells are then seeded into a 96- or 384-well plate.
-
A baseline luminescence reading is taken.
-
AMG 837, at varying concentrations, is added to the wells.
-
The resulting luminescence, triggered by calcium binding to aequorin, is measured over time using a luminometer.
-
-
Data Analysis: The peak luminescence signal at each concentration is used to generate a dose-response curve, from which the EC50 value is calculated. Assays are typically performed in the presence of a low concentration of human serum albumin (e.g., 0.01% w/v) to minimize non-specific binding of the compound.
GTPγS Binding Assay
This biochemical assay measures the activation of G proteins by a GPCR agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
-
Preparation: Cell membranes are prepared from a cell line stably overexpressing the human FFA1/GPR40 receptor (e.g., an A9 derived cell line).
-
Assay Procedure:
-
Cell membranes are incubated with varying concentrations of AMG 837 in the presence of GDP.
-
[35S]GTPγS is added to the reaction mixture.
-
The reaction is allowed to proceed at a controlled temperature.
-
The reaction is stopped, and the membranes are harvested.
-
The amount of bound [35S]GTPγS is quantified using scintillation counting. An antibody capture method specific for Gαq can be used to enhance the signal.
-
-
Data Analysis: The specific binding of [35S]GTPγS at each AMG 837 concentration is plotted to generate a dose-response curve and determine the EC50 value.
Inositol Phosphate Accumulation Assay
This functional assay measures the accumulation of inositol phosphate (IP), a second messenger produced downstream of Gαq activation and phospholipase C stimulation.
-
Cell Line: An A9 cell line stably overexpressing human FFA1/GPR40 is typically used.
-
Assay Procedure:
-
Cells are labeled overnight with [3H]myo-inositol.
-
The cells are washed and then incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and varying concentrations of AMG 837.
-
The reaction is stopped, and the cells are lysed.
-
The total [3H]inositol phosphates are separated from free [3H]myo-inositol using anion exchange chromatography.
-
The amount of [3H]inositol phosphates is quantified by scintillation counting.
-
-
Data Analysis: A dose-response curve is constructed by plotting the amount of accumulated inositol phosphate against the concentration of AMG 837, allowing for the calculation of the EC50 value.
Mandatory Visualizations
Signaling Pathway of AMG 837 at the FFA1/GPR40 Receptor
The following diagram illustrates the canonical Gαq-mediated signaling cascade initiated by the binding of AMG 837 to the FFA1/GPR40 receptor.
Caption: FFA1/GPR40 signaling pathway activated by AMG 837.
Experimental Workflow for Assessing Agonist Selectivity
This diagram outlines a typical workflow for characterizing the selectivity profile of a novel compound like AMG 837.
Caption: Experimental workflow for GPCR agonist selectivity profiling.
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of AMG 837 Sodium Salt: A GPR40 Agonist for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for AMG 837, a novel, orally bioavailable agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). AMG 837 has been investigated for its potential as a therapeutic agent for type 2 diabetes by enhancing glucose-stimulated insulin secretion (GSIS).[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action
AMG 837 acts as a potent partial agonist of GPR40, a receptor predominantly expressed on pancreatic β-cells.[1][4] Activation of GPR40 by AMG 837 potentiates insulin secretion in a glucose-dependent manner, which is a key advantage over other secretagogues like sulfonylureas that can induce hypoglycemia. The signaling cascade initiated by GPR40 activation is primarily coupled through the Gαq protein subunit, leading to the activation of phospholipase C (PLC). This, in turn, stimulates the production of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation, ultimately enhancing insulin secretion.
Quantitative In Vitro Activity
The activity of AMG 837 was characterized through various in vitro assays to determine its potency and mechanism of action at the GPR40 receptor.
| Assay Type | Cell Line | Parameter | AMG 837 Value (nM) |
| GTPγS Binding | CHO cells expressing GPR40 | EC50 | 1,200 ± 260 |
| Inositol Phosphate Accumulation | CHO cells expressing GPR40 | EC50 | 1,020 ± 150 |
| Aequorin Ca²⁺ Flux | CHO cells expressing GPR40 | EC50 | 12 ± 1 |
Table 1: In vitro potency of AMG 837 in various GPR40 functional assays.
In Vitro Insulin Secretion
The effect of AMG 837 on insulin secretion was assessed using isolated primary mouse islets. These studies confirmed that AMG 837 potentiates glucose-stimulated insulin secretion in a GPR40-dependent manner.
| Condition | Glucose Concentration | AMG 837 Concentration | Outcome |
| Wild Type Islets | 16.7 mM | 1 µM | Potentiated glucose-stimulated insulin secretion |
| GPR40 Knockout Islets | 16.7 mM | 1 µM | No potentiation of insulin secretion |
| Wild Type Islets | Increasing Glucose | 1 µM | Glucose-dependent increase in insulin secretion |
Table 2: Effect of AMG 837 on insulin secretion in isolated mouse islets.
In Vivo Efficacy in Rodent Models of Type 2 Diabetes
The anti-diabetic activity of AMG 837 was evaluated in vivo using glucose tolerance tests in normal Sprague-Dawley rats and obese Zucker fatty rats, a model of insulin resistance.
Acute Administration in Sprague-Dawley Rats
Acute oral administration of AMG 837 resulted in a dose-dependent improvement in glucose tolerance.
| Dose (mg/kg) | Glucose AUC Improvement (%) | Significance |
| 0.03 | 3.9 | Not significant |
| 0.1 | 14.5 | p < 0.05 |
| 0.3 | 18.8 | p < 0.01 |
Table 3: Improvement in glucose tolerance in Sprague-Dawley rats following acute AMG 837 administration.
Chronic Administration in Zucker Fatty Rats
Daily dosing of AMG 837 for 21 days in Zucker fatty rats demonstrated sustained improvement in glucose excursions.
| Treatment | Dose (mg/kg) | Outcome |
| AMG 837 | 3 | Persistent improvement in glucose excursions |
Table 4: Effect of chronic AMG 837 administration in Zucker fatty rats.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Functional Assays
-
GTPγS Binding Assay: Membranes from CHO cells overexpressing GPR40 were incubated with varying concentrations of AMG 837 in the presence of GDP and [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS was determined by scintillation counting.
-
Inositol Phosphate Accumulation Assay: GPR40-expressing CHO cells were labeled with [³H]myo-inositol. Following incubation with AMG 837, the accumulation of [³H]inositol phosphates was measured.
-
Aequorin Ca²⁺ Flux Assay: CHO cells were co-transfected with GPR40 and aequorin expression plasmids. After incubation with coelenterazine, the cells were challenged with AMG 837, and the resulting luminescence, indicative of Ca²⁺ flux, was measured.
Islet Isolation and Insulin Secretion Assay
-
Islet Isolation: Pancreatic islets were isolated from mice by collagenase digestion of the pancreas followed by purification using a Ficoll density gradient.
-
Insulin Secretion Assay: Isolated islets were pre-incubated in Krebs-Ringer bicarbonate buffer with low glucose, followed by incubation in buffer containing various concentrations of glucose and AMG 837. The supernatant was collected to measure insulin concentration by ELISA.
In Vivo Glucose Tolerance Tests
-
Animal Models: Normal Sprague-Dawley rats and obese Zucker fatty rats were used.
-
Procedure: Following an overnight fast, rats were orally administered AMG 837 or vehicle. After 30 minutes, a glucose challenge was administered. Blood samples were collected at various time points to measure plasma glucose and insulin levels. The area under the curve (AUC) for glucose was calculated to assess glucose tolerance.
Conclusion
The preclinical data for AMG 837 demonstrate its potential as a treatment for type 2 diabetes. It is a potent, partial agonist of GPR40 that enhances glucose-stimulated insulin secretion both in vitro and in vivo. Acute and chronic administration in rodent models of type 2 diabetes led to improved glucose tolerance. These findings supported the progression of GPR40 agonists into clinical development.
References
The Binding Affinity of AMG 837 Sodium Salt to the GPR40 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and functional activity of AMG 837 sodium salt, a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document consolidates key quantitative data, details the experimental methodologies used for its characterization, and illustrates the associated signaling pathways and experimental workflows.
Quantitative Binding and Functional Data
AMG 837 has been extensively characterized using a variety of in vitro assays to determine its potency and efficacy at the GPR40 receptor across different species. The data reveals that AMG 837 is a potent partial agonist.[1][2][3] The following tables summarize the key quantitative metrics for this compound.
Table 1: In Vitro Activity of AMG 837 at the GPR40 Receptor
| Assay Type | Species | Cell Line | Parameter | Value (nM) | Reference |
| GTPγS Binding | Human | A9_GPR40 | EC50 | 1.5 ± 0.1 | [1][4] |
| Inositol Phosphate Accumulation | Human | A9_GPR40 | EC50 | 7.8 ± 1.2 | |
| Calcium Flux (Aequorin) | Human | CHO | EC50 | 13.5 ± 0.8 | |
| Calcium Flux (Aequorin) | Mouse | CHO | EC50 | 22.6 ± 1.8 | |
| Calcium Flux (Aequorin) | Rat | CHO | EC50 | 31.7 ± 1.8 | |
| Calcium Flux (Aequorin) | Dog | CHO | EC50 | 71.3 ± 5.8 | |
| Calcium Flux (Aequorin) | Rhesus Monkey | CHO | EC50 | 30.6 ± 4.3 | |
| Insulin Secretion | Mouse | Isolated Islets | EC50 | 142 ± 20 |
Table 2: Influence of Serum Albumin on AMG 837 Potency
| Assay Type | Condition | Parameter | Value (nM) | Reference |
| Calcium Flux (Aequorin) | 0.01% HSA | EC50 | 13.5 ± 0.8 | |
| Calcium Flux (Aequorin) | 100% Human Serum | EC50 | 2,140 ± 310 |
GPR40 Signaling Pathway
Activation of GPR40 by an agonist such as AMG 837 initiates a signaling cascade primarily through the Gαq pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. The resulting increase in cytosolic calcium is a key second messenger that, in pancreatic β-cells, potentiates glucose-stimulated insulin secretion.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the binding and functional activity of AMG 837 at the GPR40 receptor.
[³⁵S]-GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the GPR40 receptor upon agonist binding.
-
Cell Membrane Preparation : Membranes are prepared from A9 cells stably overexpressing human GPR40 (A9_GPR40).
-
Assay Buffer : The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.
-
Procedure :
-
Cell membranes are incubated with varying concentrations of AMG 837.
-
[³⁵S]-GTPγS is added to the reaction mixture.
-
The reaction is allowed to proceed at room temperature for a defined period.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of [³⁵S]-GTPγS bound to the membranes is quantified by scintillation counting.
-
-
Data Analysis : The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Calcium Flux Assay (Aequorin)
This cell-based functional assay measures changes in intracellular calcium concentration following receptor activation.
-
Cell Line : CHO cells transiently transfected with the GPR40 receptor and the aequorin reporter gene are used.
-
Assay Medium : The assay is performed in a suitable buffer, often in the presence of a low concentration of human serum albumin (HSA) (e.g., 0.01%) to minimize non-specific binding.
-
Procedure :
-
Transfected CHO cells are harvested and incubated with coelenterazine to reconstitute the active aequorin.
-
Cells are then exposed to varying concentrations of AMG 837.
-
The luminescent signal generated by the calcium-aequorin interaction is measured over time using a luminometer.
-
-
Data Analysis : The EC50 value is calculated from the dose-response curve of the luminescent signal.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a downstream second messenger in the Gαq signaling pathway.
-
Cell Line : A9_GPR40 cells are utilized for this assay.
-
Procedure :
-
Cells are labeled with [³H]-myo-inositol.
-
The cells are then stimulated with different concentrations of AMG 837 in the presence of LiCl (which inhibits inositol monophosphatase).
-
The reaction is stopped, and the cells are lysed.
-
[³H]-inositol phosphates are separated by ion-exchange chromatography.
-
The amount of accumulated [³H]-inositol phosphates is determined by scintillation counting.
-
-
Data Analysis : The EC50 value is derived from the concentration-response curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a cell-based functional assay, such as the calcium flux or inositol phosphate accumulation assay, used to characterize a GPR40 agonist.
References
Methodological & Application
Application Notes and Protocols for AMG 837 Sodium Salt in MIN6 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing AMG 837 sodium salt, a potent and selective GPR40/FFAR1 agonist, in MIN6 pancreatic beta-cells. The following sections detail the mechanism of action, experimental protocols for key assays, and expected outcomes, facilitating research into GPR40-mediated insulin secretion and its potential therapeutic applications in type 2 diabetes.
Introduction
AMG 837 is an orally active and partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[2][3] Upon binding of an agonist like AMG 837, GPR40 activates a signaling cascade that potentiates the release of insulin in a glucose-dependent manner.[4][5] This glucose dependency makes GPR40 an attractive therapeutic target for type 2 diabetes, as it may minimize the risk of hypoglycemia associated with other insulin secretagogues. MIN6 cells, a mouse pancreatic beta-cell line, endogenously express GPR40 and are a widely used model system to study insulin secretion.
Mechanism of Action
AMG 837 potentiates glucose-stimulated insulin secretion through the activation of the Gq signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound from published literature.
Table 1: In Vitro Efficacy of AMG 837
| Parameter | Species/Cell Line | Assay | Value | Reference |
| EC50 | Human GPR40 (in CHO cells) | Ca2+ Flux | 13.5 nM | |
| EC50 | Mouse GPR40 (in CHO cells) | Ca2+ Flux | 22.6 nM | |
| EC50 | Rat GPR40 (in CHO cells) | Ca2+ Flux | 31.7 nM | |
| EC50 | Mouse Islets | Insulin Secretion | 142 ± 20 nM | |
| pIC50 | Human FFAR1 | [3H]AMG 837 Binding | 8.13 |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Cell Line | AMG 837 Concentration Range | Glucose Concentration |
| Glucose-Stimulated Insulin Secretion (GSIS) | MIN6 | 1 nM - 10 µM | Basal (e.g., 2.8 mM) and Stimulatory (e.g., 16.7 mM) |
| Intracellular Calcium Flux | MIN6 | 10 nM - 1 µM | Dependent on experimental design (e.g., 5.6 mM) |
| Cell Viability (e.g., MTT/XTT Assay) | MIN6 | 1 µM - 50 µM | Standard culture medium glucose (e.g., 25 mM) |
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This protocol details the procedure to measure the effect of AMG 837 on insulin secretion from MIN6 cells in response to varying glucose concentrations.
Materials:
-
MIN6 cells
-
24-well tissue culture plates
-
Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% (w/v) BSA, pH 7.4. Prepare two versions: one with 2.8 mM glucose (low glucose) and one with 16.7 mM glucose (high glucose).
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Insulin ELISA kit
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit or similar for normalization
Procedure:
-
Cell Seeding: Seed MIN6 cells in a 24-well plate at a density that will result in approximately 80% confluency at the time of the assay.
-
Pre-incubation:
-
Gently wash the cells twice with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Pre-incubate the cells in 500 µL of KRBH containing 2.8 mM glucose for 2 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Carefully aspirate the pre-incubation buffer.
-
Add 500 µL of the appropriate treatment solution to each well. This will include:
-
Low glucose (2.8 mM) KRBH with vehicle (e.g., 0.1% DMSO)
-
Low glucose (2.8 mM) KRBH with various concentrations of AMG 837 (e.g., 1 nM to 10 µM)
-
High glucose (16.7 mM) KRBH with vehicle
-
High glucose (16.7 mM) KRBH with various concentrations of AMG 837
-
-
Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
Collect the supernatant from each well and store at -20°C for insulin measurement.
-
-
Normalization:
-
Wash the cells with DPBS.
-
Lyse the cells in each well with a suitable lysis buffer.
-
Determine the total protein or DNA content of each well for normalization of insulin secretion data.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Intracellular Calcium Flux Assay in MIN6 Cells
This protocol describes how to measure changes in intracellular calcium concentration in MIN6 cells upon stimulation with AMG 837.
Materials:
-
MIN6 cells
-
96-well black, clear-bottom tissue culture plates
-
KRBH buffer (as described in the GSIS protocol, with a moderate glucose concentration, e.g., 5.6 mM, is often used)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution
-
A fluorescence plate reader with an automated injection system capable of kinetic reads.
Procedure:
-
Cell Seeding: Seed MIN6 cells in a 96-well black, clear-bottom plate to achieve 80-90% confluency on the day of the assay.
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in KRBH. The addition of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.
-
Aspirate the culture medium and wash the cells once with KRBH.
-
Add 100 µL of the dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the dye loading solution and wash the cells twice with 100 µL of KRBH to remove any extracellular dye.
-
After the final wash, add 100 µL of KRBH to each well.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the baseline fluorescence for a short period (e.g., 1-2 minutes).
-
Use the automated injection system to add AMG 837 (at various concentrations) or control solutions to the wells.
-
Continue to measure the fluorescence kinetically for several minutes to capture the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Analyze the data by calculating the peak fluorescence response or the area under the curve.
-
Cell Viability Assay
It is important to assess whether the observed effects of AMG 837 are due to its specific agonistic activity or a result of cytotoxicity. A standard cell viability assay, such as the MTT or XTT assay, can be used.
Materials:
-
MIN6 cells
-
96-well tissue culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT or XTT assay kit
-
Plate reader capable of measuring absorbance at the appropriate wavelength.
Procedure:
-
Cell Seeding: Seed MIN6 cells in a 96-well plate at a suitable density for a 24-48 hour incubation period.
-
Treatment:
-
Allow the cells to adhere overnight.
-
Replace the medium with fresh culture medium containing various concentrations of AMG 837 (e.g., 1 µM to 50 µM) or vehicle control.
-
Incubate for 24 to 48 hours.
-
-
Assay:
-
Perform the MTT or XTT assay according to the manufacturer's protocol. This typically involves adding the reagent to the wells, incubating for a specified time, and then measuring the absorbance.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Troubleshooting
-
High basal insulin secretion: Ensure MIN6 cells are not overgrown and that the pre-incubation step in low glucose is sufficient to bring insulin secretion to a basal level.
-
Low signal in calcium assay: Check the efficiency of dye loading and ensure the plate reader settings are optimal for the specific dye used.
-
Inconsistent results: Maintain consistent cell passage numbers and confluency between experiments, as the responsiveness of MIN6 cells can vary.
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound to investigate the role of GPR40 in MIN6 cells and its potential as a therapeutic agent.
References
- 1. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vivo Rodent Studies with AMG 837 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of AMG 837 sodium salt, a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40/FFA1), in in vivo rodent studies.[1][2][3] AMG 837 enhances glucose-stimulated insulin secretion (GSIS) and has demonstrated efficacy in lowering blood glucose levels in rodent models of type 2 diabetes.[2][4]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Rodent Model | Dosing Regimen | Vehicle | Key Findings | Reference |
| Sprague-Dawley Rats (8-week old) | Single oral gavage (0.03, 0.1, 0.3 mg/kg) | 1% Methylcellulose, 1% Tween 80 | Dose-dependent improvement in glucose tolerance during an intraperitoneal glucose tolerance test (IPGTT). | --INVALID-LINK-- |
| Zucker Fatty (fa/fa) Rats (8-week old) | Single oral gavage (0.3, 1, 3 mg/kg) | 1% Methylcellulose, 1% Tween 80 | Significant reduction in glucose excursions and increased plasma insulin levels during an IPGTT. | --INVALID-LINK-- |
| Zucker Fatty (fa/fa) Rats | Daily oral gavage for 21 days (0.03, 0.1, 0.3 mg/kg) | 1% Methylcellulose, 1% Tween 80 | Sustained improvement in glucose tolerance after 21 days of treatment. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a vehicle formulation suitable for the oral administration of this compound to rodents. The recommended vehicle is 1% methylcellulose and 1% Tween 80 in sterile water.
Materials:
-
This compound
-
Methylcellulose (400 cP)
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers
-
Graduated cylinders
-
Scale
Procedure:
-
Prepare the Methylcellulose Solution (1% w/v): a. Heat approximately one-third of the final required volume of sterile water to 60-70°C. b. While stirring, slowly add the methylcellulose powder to the heated water. c. Continue stirring until the methylcellulose is thoroughly wetted and a uniform suspension is formed. d. Remove the suspension from the heat and add the remaining two-thirds of the cold sterile water. e. Continue stirring the solution on a magnetic stirrer in a cold room (4°C) overnight, or until the solution becomes clear and viscous.
-
Add Tween 80: a. To the clear methylcellulose solution, add Tween 80 to a final concentration of 1% (v/v). b. Stir the solution until the Tween 80 is completely dissolved and the solution is homogeneous.
-
Prepare this compound Suspension: a. Weigh the required amount of this compound based on the desired final concentration and the total volume to be prepared. b. Add a small volume of the prepared vehicle to the this compound powder and triturate to form a smooth paste. c. Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.
-
Storage: a. Store the final formulation at 4°C. b. Before each use, ensure the suspension is brought to room temperature and thoroughly mixed to ensure uniform distribution of the compound.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
This protocol outlines the procedure for conducting an oral glucose tolerance test in rats to evaluate the in vivo efficacy of this compound.
Materials:
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (1% Methylcellulose, 1% Tween 80)
-
Glucose solution (e.g., 20-50% Dextrose in sterile water or saline)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillary tubes, microcentrifuge tubes)
-
Oral gavage needles
-
Syringes
-
Animal scale
-
Timer
Procedure:
-
Animal Acclimation and Fasting: a. House the rats in a controlled environment (temperature, humidity, and light-dark cycle) and allow them to acclimate for at least one week before the experiment. b. Fast the animals overnight (approximately 16-18 hours) before the OGTT. Ensure free access to water during the fasting period.
-
Baseline Blood Glucose Measurement (t = -30 min): a. Weigh each rat. b. Obtain a baseline blood sample from the tail vein. Briefly, make a small incision at the tip of the tail and gently massage to obtain a drop of blood. c. Measure the blood glucose concentration using a calibrated glucometer.
-
Administration of this compound or Vehicle (t = -30 min): a. Immediately after the baseline blood sample is taken, administer the prepared this compound formulation or vehicle control via oral gavage. b. The volume of administration should be calculated based on the body weight of each animal (e.g., 5-10 mL/kg).
-
Glucose Challenge (t = 0 min): a. Thirty minutes after the compound or vehicle administration, administer a glucose solution (e.g., 1-2 g/kg body weight) via oral gavage.
-
Post-Glucose Blood Sampling: a. Collect blood samples from the tail vein at specific time points after the glucose challenge. Typical time points include 15, 30, 60, 90, and 120 minutes. b. Measure the blood glucose concentration at each time point. c. If plasma insulin levels are to be measured, collect blood in tubes containing an anticoagulant (e.g., EDTA), centrifuge to separate the plasma, and store the plasma samples at -80°C until analysis.
-
Data Analysis: a. Plot the mean blood glucose concentrations at each time point for each treatment group. b. Calculate the area under the curve (AUC) for the blood glucose levels to quantify the overall glucose excursion. c. Perform statistical analysis to compare the treatment groups with the vehicle control group.
Mandatory Visualizations
Signaling Pathway of GPR40 Activation by AMG 837
Caption: GPR40 signaling pathway activated by AMG 837.
Experimental Workflow for In Vivo Rodent Study with AMG 837
Caption: Workflow for an in vivo oral glucose tolerance test.
References
Application Notes and Protocols for Calcium Flux Assay Using AMG 837 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837 sodium salt is a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and is involved in the potentiation of glucose-stimulated insulin secretion (GSIS).[1][4] Upon activation by agonists like AMG 837, GPR40 couples to the Gαq subunit of the heterotrimeric G protein. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that contributes to the enhancement of insulin secretion.
This application note provides a detailed protocol for utilizing this compound in a calcium flux assay to characterize the activation of the GPR40 receptor. Calcium flux assays are robust, high-throughput methods used to screen for and characterize the activity of GPR40 modulators.
GPR40 Signaling Pathway
The activation of GPR40 by an agonist such as AMG 837 initiates a well-defined signaling cascade leading to an increase in intracellular calcium.
Figure 1: GPR40 signaling pathway initiated by AMG 837.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in calcium flux and related assays from published studies.
Table 1: Potency of AMG 837 in Calcium Flux Assays across Different Species
| Species | Assay Type | Cell Line | EC50 (nM) | Reference |
| Human | Aequorin Ca2+ Flux | CHO | 13.5 ± 0.8 | |
| Human | Calcium Flux | CHO | 120 ± 10 | |
| Mouse | Aequorin Ca2+ Flux | CHO | 22.6 ± 1.8 | |
| Rat | Aequorin Ca2+ Flux | CHO | 31.7 ± 1.8 | |
| Dog | Aequorin Ca2+ Flux | CHO | 71.3 ± 5.8 | |
| Rhesus Monkey | Aequorin Ca2+ Flux | CHO | 30.6 ± 4.3 |
Table 2: Potency of AMG 837 in Other In Vitro Assays
| Assay Type | Cell Line | EC50 (nM) | Reference |
| GTPγS Binding | A9_GPR40 | 1.5 ± 0.1 | |
| Inositol Phosphate Accumulation | A9_GPR40 | 7.8 ± 1.2 | |
| Insulin Secretion | MIN6 Cells | Comparable to Ca2+ flux | |
| Insulin Secretion | Isolated Mouse Islets | 142 ± 20 |
Table 3: Effect of Serum on AMG 837 Potency in Human GPR40 Aequorin Assay
| Condition | EC50 (nM) | Fold Shift | Reference |
| 0.01% HSA | 13.5 ± 0.8 | - | |
| 0.625% delipidated HSA | 210 ± 12 | ~16-fold | |
| 100% Human Serum | 2,140 ± 310 | ~180-fold |
Experimental Protocol: Calcium Flux Assay
This protocol outlines the steps for measuring AMG 837-induced calcium mobilization in a cell line stably expressing human GPR40.
Materials and Reagents
-
Cell Line: A suitable mammalian cell line (e.g., CHO, HEK293) stably expressing human GPR40.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: As recommended for the specific cell line.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM, Fluo-8 AM, or a no-wash calcium assay kit.
-
Probenecid: (Optional, but recommended for certain cell lines like CHO to prevent dye extrusion).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Automated fluorescence plate reader: Equipped with injectors for compound addition (e.g., FLIPR, FlexStation).
Experimental Workflow
Figure 2: Experimental workflow for the calcium flux assay.
Step-by-Step Procedure
-
Cell Seeding:
-
One day prior to the assay, seed the GPR40-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. If using a dye like Fluo-4 AM, it may be necessary to include Pluronic F-127 to aid in dye solubilization and probenecid to inhibit dye leakage from the cells.
-
Aspirate the cell culture medium from the wells.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C, 5% CO2. The exact time and temperature should be optimized for the specific cell line and dye used.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer at a concentration that is 5-10 times the final desired concentration. This is to account for the dilution upon addition to the wells.
-
Include a vehicle control (DMSO in assay buffer) and a positive control (a known GPR40 agonist, if available).
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen calcium indicator dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
Program the instrument to perform a kinetic read, measuring the fluorescence signal before and after the addition of the compound. A typical protocol involves a baseline reading for 10-20 seconds, followed by automated addition of the AMG 837 dilutions, and then continuous reading for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔRFU against the logarithm of the AMG 837 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of AMG 837 that elicits 50% of the maximal response.
-
Conclusion
This compound is a valuable pharmacological tool for studying the function of the GPR40 receptor. The calcium flux assay is a direct and reliable method for quantifying the agonist activity of compounds like AMG 837 at this Gq-coupled receptor. The provided protocol and data serve as a comprehensive guide for researchers to effectively design and execute experiments aimed at characterizing GPR40 agonists in drug discovery and basic research settings. The significant impact of serum proteins on the potency of AMG 837 should be a key consideration in experimental design and data interpretation.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. allgenbio.com [allgenbio.com]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inositol Phosphate Accumulation Assay with AMG 837
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMG 837 is a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1)[1][2][3]. GPR40 is predominantly coupled to the Gαq signaling pathway[4][5]. Activation of GPR40 by an agonist like AMG 837 leads to the activation of phospholipase C (PLC), which subsequently results in the accumulation of inositol phosphates (IPs), key second messengers in this pathway. The inositol phosphate accumulation assay is a robust method to quantify the functional activity of GPR40 agonists by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of inositol 1,4,5-trisphosphate (IP3). This document provides detailed application notes and protocols for performing an inositol phosphate accumulation assay using AMG 837.
Data Presentation
The following table summarizes the quantitative data for AMG 837 in functional cell-based assays.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| EC50 (Inositol Phosphate Accumulation) | 7.8 ± 1.2 nM | A9 cells stably expressing human GPR40 | Assays were performed in the presence of 0.01% (w/v) human serum albumin (HSA) to minimize the effect of AMG 837 binding to albumin. | |
| Agonist Activity | Partial Agonist | CHO cells expressing human GPR40 | Compared to the endogenous ligand docosahexaenoic acid (DHA). | |
| EC50 (Intracellular Ca2+ Flux) | 13.5 ± 0.8 nM | CHO cells transiently transfected with human GPR40 and aequorin | --- |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR40 signaling pathway leading to inositol phosphate accumulation and the general workflow of the IP-One HTRF assay.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 2. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Glucose-Stimulated Insulin Secretion Assay Using AMG 837
Audience: Researchers, scientists, and drug development professionals.
Introduction
G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] Expressed predominantly in pancreatic β-cells, GPR40 is activated by medium and long-chain fatty acids, leading to an amplification of glucose-stimulated insulin secretion (GSIS).[1][2] AMG 837 is a potent and selective synthetic agonist of GPR40 that enhances insulin secretion in a glucose-dependent manner.[3] This glucose dependency is a key therapeutic advantage, as it minimizes the risk of hypoglycemia, a common side effect of other insulin secretagogues like sulfonylureas. This application note provides a detailed protocol for an in vitro static GSIS assay to evaluate the effect of AMG 837 on insulin secretion from isolated pancreatic islets.
Mechanism of Action
AMG 837 potentiates insulin secretion by activating the GPR40 receptor on pancreatic β-cells. GPR40 is coupled to the Gαq/11 protein, and its activation by an agonist like AMG 837 stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular Ca2+ concentration. This rise in intracellular calcium, in conjunction with signals from glucose metabolism, amplifies the exocytosis of insulin-containing granules from the β-cell.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of AMG 837 in preclinical studies.
Table 1: In Vitro Activity of AMG 837
| Parameter | Species | Cell Type | Value | Reference |
| EC50 for Insulin Secretion | Mouse | Isolated Islets | 142 ± 20 nM | |
| Aequorin Ca2+ Flux Activity (EC50) | Recombinant Cells | CHO-K1 | 3.2 ± 0.4 nM | |
| GTPγS Binding Activity (EC50) | Recombinant Membranes | CHO-K1 | 18 ± 2 nM |
Table 2: In Vivo Glucose-Lowering Effect of AMG 837 in Zucker Fatty Rats
| Treatment Group | Dose (mg/kg) | Glucose AUC (0-120 min) % Change from Vehicle | Insulin (0-30 min) % Change from Vehicle | Reference |
| AMG 837 | 0.03 | -25% | +50% | |
| AMG 837 | 0.1 | -40% | +120% | |
| AMG 837 | 0.3 | -55% | +200% |
Experimental Protocols
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Pancreatic Islets
This protocol details the steps for performing a static GSIS assay to determine the effect of AMG 837 on insulin secretion from isolated rodent or human islets.
Materials:
-
Isolated pancreatic islets (e.g., from mouse, rat, or human donor)
-
Culture medium (e.g., RPMI-1640) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 0.1% (w/v) BSA, pH 7.4.
-
Low glucose KRBH (e.g., 2.8 mM glucose)
-
High glucose KRBH (e.g., 16.7 mM glucose)
-
AMG 837 stock solution (in DMSO)
-
DMSO (vehicle control)
-
Acid-ethanol solution (0.18 M HCl in 70% ethanol) for insulin extraction
-
Insulin ELISA kit
-
Multi-well plates (e.g., 24-well plates)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge
Protocol Steps:
-
Islet Culture and Preparation:
-
Culture isolated islets overnight in a humidified incubator at 37°C and 5% CO2 to allow for recovery from the isolation procedure.
-
On the day of the experiment, hand-pick islets of similar size into fresh culture medium.
-
-
Pre-incubation (Basal Conditions):
-
Transfer groups of 5-10 size-matched islets into microcentrifuge tubes or wells of a 24-well plate.
-
Wash the islets twice with KRBH buffer containing low glucose (2.8 mM).
-
Pre-incubate the islets in 500 µL of low glucose KRBH for 60 minutes at 37°C to allow insulin secretion to return to a basal level.
-
-
Incubation with Test Compounds:
-
Carefully remove the supernatant from the pre-incubation step.
-
Add 500 µL of KRBH buffer with the desired experimental conditions to each tube/well:
-
Basal Control: Low glucose (2.8 mM) + Vehicle (e.g., 0.1% DMSO)
-
Stimulated Control: High glucose (16.7 mM) + Vehicle (e.g., 0.1% DMSO)
-
AMG 837 Treatment: High glucose (16.7 mM) + various concentrations of AMG 837
-
AMG 837 Basal: Low glucose (2.8 mM) + highest concentration of AMG 837
-
-
Incubate the islets for 60 minutes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After incubation, gently pellet the islets by centrifugation (e.g., 1000 rpm for 1 minute).
-
Collect the supernatant from each tube/well and store at -20°C for subsequent insulin measurement. This sample contains the secreted insulin.
-
-
Insulin Extraction (Optional but Recommended):
-
To normalize secreted insulin to the total insulin content, add 500 µL of acid-ethanol to the remaining islet pellet.
-
Vortex and store at -20°C until the insulin assay is performed.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants and the acid-ethanol extracts using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the amount of insulin secreted under each condition.
-
If total insulin was extracted, the results can be expressed as a percentage of total insulin content.
-
Plot the dose-response curve for AMG 837 in the presence of high glucose to determine the EC50.
-
Mandatory Visualizations
Caption: GPR40 Signaling Pathway Activated by AMG 837.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
Application Notes and Protocols for Oral Gavage Administration of AMG 837 Sodium Salt in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of AMG 837 sodium salt in mice. AMG 837 is a potent and selective partial agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3][4] Activation of GPR40 in pancreatic β-cells enhances glucose-stimulated insulin secretion (GSIS), making it a therapeutic target for type 2 diabetes.[1]
Mechanism of Action
AMG 837 mimics the action of long-chain free fatty acids, the natural ligands of GPR40. Upon binding, AMG 837 activates GPR40, which couples to the Gαq class of G-proteins. This activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, and the subsequent increase in cytosolic calcium, in a glucose-dependent manner, potentiates the secretion of insulin from pancreatic β-cells.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of AMG 837 from preclinical studies.
Table 1: In Vitro Activity of AMG 837
| Assay Type | Cell Line/Tissue | Species | EC50 (nM) | Reference |
| Aequorin Ca2+ Flux | CHO cells expressing human GPR40 | Human | 13.5 | |
| Insulin Secretion | Isolated Pancreatic Islets | Mouse | 142 ± 20 |
Table 2: In Vivo Efficacy of AMG 837 in Rodents (Oral Gavage)
| Animal Model | Dose (mg/kg) | Effect | Reference |
| Sprague-Dawley Rats | 0.03, 0.1, 0.3 | Dose-dependent reduction in glucose excursion during IPGTT | |
| Zucker Fatty Rats | 0.03, 0.1, 0.3 (21-day study) | Sustained improvement in glucose tolerance | |
| Zucker Fatty Rats | 0.3, 1, 3 (single dose) | Lowered blood glucose during IPGTT |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a vehicle solution for the oral administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)
-
Sterile water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Prepare the vehicle solution by slowly adding the appropriate amount of carboxymethylcellulose to sterile water while stirring continuously until fully dissolved.
-
Accurately weigh the this compound and add it to the prepared vehicle.
-
Stir the mixture at room temperature until the compound is completely suspended.
-
Visually inspect the suspension for homogeneity before administration. Prepare fresh on the day of the experiment.
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol details the procedure for administering the prepared AMG 837 formulation to mice via oral gavage. This procedure should only be performed by trained personnel.
Materials:
-
Mouse gavage needles (18-22 gauge, 1-1.5 inches with a rounded tip, size-appropriate for the mouse).
-
Syringes (1 mL)
-
Prepared this compound formulation
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the correct dosing volume. The maximum recommended dosing volume is 10 mL/kg.
-
For studies investigating metabolic parameters, mice may be fasted overnight.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the mouth and the end at the last rib or bottom of the sternum. Mark the needle to ensure it is not inserted too far.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin over the shoulders and neck with the thumb and forefinger of your non-dominant hand. The head should be extended back to create a straight line through the neck and esophagus.
-
-
Gavage Administration:
-
Attach the syringe containing the calculated dose of AMG 837 formulation to the gavage needle.
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and retry. Do not force the needle , as this can cause esophageal or stomach perforation.
-
Once the needle is correctly positioned in the stomach (to the pre-measured mark), slowly depress the syringe plunger to administer the formulation.
-
After administration, gently withdraw the needle in the same path it was inserted.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes. Continue to monitor the animals 12-24 hours post-dosing.
-
Visualizations
GPR40 Signaling Pathway
Caption: GPR40 signaling cascade initiated by AMG 837.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a glucose tolerance test in mice.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing AMG 837 Sodium Salt Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837 is a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[4][5] Upon activation by long-chain free fatty acids or synthetic agonists like AMG 837, GPR40 initiates a signaling cascade through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium levels enhances the secretion of insulin in a glucose-dependent manner. This mechanism of action makes GPR40 agonists like AMG 837 promising therapeutic candidates for the treatment of type 2 diabetes.
These application notes provide detailed protocols for the preparation, storage, and use of AMG 837 sodium salt stock solutions in cell culture applications.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 460.42 g/mol | |
| Appearance | Solid powder | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Reported EC50 (human GPR40) | ~13 nM (in Ca2+ flux assays) | |
| Storage of Stock Solution | -20°C (long-term) or -80°C |
Signaling Pathway of AMG 837
AMG 837 acts as an agonist at the GPR40 receptor, primarily signaling through the Gαq pathway to potentiate glucose-stimulated insulin secretion.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (MW: 460.42 g/mol )
-
Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle this compound in a well-ventilated area or a chemical fume hood.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = 10 mM * Volume of DMSO (mL) * 460.42 ( g/mol ) / 1000
-
For 1 mL of 10 mM stock solution, weigh out 4.60 mg of this compound.
-
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated mass of the this compound powder into the tube.
-
Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution to final working concentrations in cell culture medium. It is crucial to minimize the final DMSO concentration in the cell culture to avoid solvent-induced cytotoxicity, typically keeping it below 0.1% (v/v).
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile filter tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): To achieve low nanomolar working concentrations accurately, it is advisable to perform one or more serial dilutions from the 10 mM stock solution in DMSO first. For example, dilute the 10 mM stock 1:100 in DMSO to obtain a 100 µM intermediate stock.
-
Final Dilution: Directly add a small volume of the stock or intermediate stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 100 nM final concentration from a 100 µM intermediate stock, add 1 µL of the intermediate stock to 1 mL of cell culture medium (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from those of the solvent.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or swirling before adding it to the cells.
-
Application to Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of AMG 837 or the vehicle control.
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. allgenbio.com [allgenbio.com]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR40 - Proteopedia, life in 3D [proteopedia.org]
Application Notes and Protocols for AMG 837 Sodium Salt in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837 sodium salt is a potent and selective partial agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1)[1][2][3]. GPR40 is predominantly expressed on pancreatic β-cells and, to a lesser extent, on enteroendocrine cells of the intestine[4][5]. While the enteroinsular axis describes the communication between the gut and the pancreatic islets, primarily through incretin hormones like GLP-1 and GIP, AMG 837's mechanism of action makes it a specific tool for investigating the pancreatic β-cell axis component of this system. As a partial agonist, AMG 837 robustly stimulates glucose-dependent insulin secretion directly from pancreatic β-cells but does not substantially increase the secretion of GLP-1 or GIP from enteroendocrine cells in vivo. This makes it an ideal pharmacological tool to isolate and study the direct effects of GPR40 activation on insulin secretion without the confounding influence of incretin hormone release.
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo settings to investigate its effects on glucose homeostasis and insulin secretion.
Data Presentation
In Vitro Activity of AMG 837
| Assay Type | Species/Cell Line | Parameter | Value | Reference |
| Aequorin Ca2+ Flux | Human (CHO cells) | EC50 | 13.5 ± 0.8 nM | |
| Aequorin Ca2+ Flux | Mouse | EC50 | 22.6 ± 1.8 nM | |
| Aequorin Ca2+ Flux | Rat | EC50 | 31.7 ± 1.8 nM | |
| GTPγS Binding | Cell line overexpressing GPR40 | EC50 | ~1 nM | |
| Inositol Phosphate Accumulation | Cell line overexpressing GPR40 | EC50 | 7.8 ± 1.1 nM | |
| Insulin Secretion | Isolated Mouse Islets (at 16.7 mM glucose) | EC50 | 142 ± 20 nM | |
| Insulin Secretion | MIN6 Cells | EC50 | Comparable to Ca2+ flux assay |
In Vivo Efficacy of AMG 837 in Rodent Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Sprague-Dawley Rats | Single oral dose (0.03, 0.1, 0.3 mg/kg) | Dose-dependent improvement in glucose tolerance and increased glucose-stimulated insulin secretion. | |
| Zucker Fatty Rats | Single oral dose (0.03, 0.1, 0.3 mg/kg) | Lowered glucose excursions and increased insulin levels post-glucose challenge. | |
| Zucker Fatty Rats | Daily oral gavage for 21 days (0.03, 0.1, 0.3 mg/kg) | Sustained improvement in glucose tolerance. |
Signaling Pathway and Experimental Workflow
Caption: GPR40 signaling pathway activated by AMG 837 in pancreatic β-cells.
Caption: Experimental workflow for evaluating AMG 837's effects.
Experimental Protocols
In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Rodent Islets
This protocol assesses the direct effect of AMG 837 on pancreatic β-cell function.
Materials:
-
This compound
-
Collagenase P
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (2.8 mM) and high glucose (16.7 mM)
-
DMSO (for stock solution)
-
Rodent pancreas
-
Ficoll gradient (or similar) for islet purification
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from rodents (e.g., mice or rats) using the collagenase digestion method followed by purification on a density gradient (e.g., Ficoll).
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium to allow recovery.
-
Preparation of AMG 837: Prepare a stock solution of AMG 837 in DMSO. Serially dilute in KRB buffer to achieve final desired concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
GSIS Assay: a. Pick a set number of size-matched islets (e.g., 10-15 islets per replicate) and place them in a multi-well plate. b. Pre-incubate the islets in low glucose (2.8 mM) KRB buffer for 1 hour at 37°C to establish a basal insulin secretion rate. c. Replace the buffer with fresh KRB buffer containing either low glucose (2.8 mM) or high glucose (16.7 mM) with and without various concentrations of AMG 837. d. Incubate for 1 hour at 37°C. e. Collect the supernatant for insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit.
-
Data Analysis: Normalize insulin secretion to the islet number or protein content. Plot the dose-response curve for AMG 837 in the presence of high glucose to determine the EC50. The activity of AMG 837 should be glucose-dependent, showing minimal effect at low glucose concentrations.
In Vivo: Intraperitoneal Glucose Tolerance Test (IPGTT) in Rodents
This protocol evaluates the effect of AMG 837 on glucose homeostasis in a whole-animal model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Rodents (e.g., Sprague-Dawley or Zucker fatty rats)
-
Glucose solution (for intraperitoneal injection)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated) for plasma insulin measurement
Procedure:
-
Animal Acclimation and Fasting: Acclimate animals to handling. Prior to the experiment, fast the animals for an appropriate duration (e.g., 6-8 hours).
-
AMG 837 Administration: Prepare a formulation of AMG 837 in the vehicle. Administer AMG 837 via oral gavage at desired doses (e.g., 0.03, 0.1, 0.3 mg/kg). A vehicle-only group should be included as a control.
-
Baseline Blood Sample: 30 minutes after drug administration, take a baseline blood sample (t=0) from the tail vein.
-
Glucose Challenge: Immediately after the baseline sample, administer an intraperitoneal injection of glucose (e.g., 2 g/kg body weight).
-
Blood Sampling: Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Glucose and Insulin Measurement: a. Measure blood glucose concentrations immediately using a glucometer. b. Centrifuge the blood samples to separate plasma. Store plasma at -80°C until insulin levels are measured using an ELISA kit.
-
Data Analysis: a. Plot the blood glucose concentration over time for each treatment group. b. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance. c. Analyze plasma insulin levels at each time point to assess the effect of AMG 837 on glucose-stimulated insulin secretion in vivo.
Conclusion
This compound is a valuable pharmacological tool for the specific investigation of GPR40's role in pancreatic β-cell function. Its characteristic as a partial agonist that does not significantly engage the enteroendocrine axis allows for the targeted study of direct insulin secretagogue effects. The protocols outlined above provide a framework for researchers to characterize the in vitro and in vivo efficacy of AMG 837 in the context of glucose-dependent insulin secretion. For studies aiming to investigate the full enteroinsular axis, including the incretin effect, a GPR40 full agonist would be a more appropriate tool.
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: AMG 837 Sodium Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with AMG 837 sodium salt in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
This compound is generally described as being soluble in DMSO.[1] Some suppliers indicate that it is soluble up to 100 mM in DMSO.[2] However, achieving this concentration may require specific conditions. The free acid form of AMG 837 has poor solubility, which is why the sodium salt was developed to improve its physicochemical properties.[1]
Q2: I'm having trouble dissolving this compound in DMSO at my desired concentration. What are the initial steps I should take?
If you are encountering solubility issues, it is important to systematically assess several factors. Begin by verifying the purity of your compound and ensuring you are using high-purity, anhydrous DMSO.[3] Water absorption by DMSO is a common cause of reduced solubility for many organic compounds.[3] Gentle warming or sonication can also facilitate dissolution.
Q3: Could the quality of the DMSO be the cause of the solubility problem?
Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can decrease its ability to dissolve certain compounds. It is always recommended to use a fresh, unopened bottle of anhydrous, high-purity DMSO and to store it properly in a tightly sealed container in a dry environment.
Q4: My this compound dissolves in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. What can I do to prevent this?
This common issue is known as "salting out". To mitigate this, it is advisable to first make serial dilutions of your DMSO stock solution in DMSO to get closer to your final concentration. Then, add the most diluted DMSO solution to your aqueous medium. This gradual decrease in DMSO concentration can help keep the compound in solution. Most cell lines can tolerate a final DMSO concentration of up to 0.1%.
Troubleshooting Guides
Problem: Difficulty Dissolving this compound in DMSO
If you are struggling to dissolve this compound in DMSO, follow this step-by-step troubleshooting guide.
Initial Steps:
-
Verify Compound and Solvent Quality:
-
Ensure the this compound is of high purity.
-
Use fresh, anhydrous, high-purity DMSO. Avoid using DMSO from a bottle that has been open for an extended period.
-
-
Standard Dissolution Protocol:
-
Weigh the desired amount of this compound into a sterile vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
-
If a clear solution is not obtained, proceed to the following troubleshooting steps:
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes to break down any aggregates.
-
Gentle Heating: If sonication is not sufficient, warm the solution in a 37°C water bath for 5-10 minutes. Intermittently vortex the vial during heating. Avoid excessive heat to prevent compound degradation.
-
Visual Inspection: After each step, visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
-
If solubility issues persist, consider the following:
-
Prepare a More Dilute Stock Solution: Your target concentration may exceed the solubility limit under your specific conditions. Try preparing a more dilute stock solution, for example, 5 mM or 1 mM if a 10 mM solution is problematic.
-
Alternative Solvents: If your experimental protocol allows, you could consider other solvents like ethanol, methanol, or dimethylformamide (DMF). However, always verify the compatibility of the solvent with your downstream application (e.g., cell culture).
-
Data Presentation
Table 1: Chemical Properties of AMG 837 and its Salts
| Property | AMG 837 (Free Acid) | This compound | AMG 837 Hemicalcium Salt | AMG 837 Calcium Hydrate |
| Molecular Formula | C₂₆H₂₁F₃O₃ | C₂₆H₂₀F₃NaO₃ | C₂₆H₂₀F₃O₃·½Ca | C₅₂H₄₂CaF₆O₇ |
| Molecular Weight | 438 g/mol | 461.436 g/mol | 457.47 g/mol | 932.97 g/mol |
| CAS Number | 865231-46-5 | 865231-45-4 | 1291087-14-3 | 1259389-38-2 |
| Solubility in DMSO | Poor | Soluble | Soluble to 100 mM | Soluble in DMSO |
| Storage | Not specified | Dry, dark, -20°C for long term | +4°C | Dry, dark, -20°C for long term |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 461.436 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (e.g., for 1 mL, weigh 4.61 mg).
-
Carefully weigh the calculated amount of this compound and place it into a sterile vial.
-
Add the corresponding volume of anhydrous DMSO to the vial.
-
Vortex the vial vigorously for 1-2 minutes until the compound is fully dissolved, resulting in a clear solution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.
-
If necessary, place the vial in a 37°C water bath for 5-10 minutes with intermittent vortexing.
-
Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Store the stock solution as recommended, typically at -20°C or -80°C, protected from light and moisture.
-
Visualizations
Caption: Troubleshooting workflow for poor solubility in DMSO.
Caption: Relationship between factors and solubility strategies.
References
Optimizing AMG 837 sodium salt concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of AMG 837 sodium salt in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is AMG 837 and what is its mechanism of action?
A1: AMG 837 is a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] It potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][4] The mechanism of action involves the activation of the Gαq signaling pathway, which in turn stimulates phospholipase C (PLC). This leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels and ultimately enhancing insulin secretion in a glucose-dependent manner.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C for months to years, or at 0-4°C for short-term (days to weeks). Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is a typical effective concentration range for AMG 837 in in vitro assays?
A3: The effective concentration of AMG 837 can vary depending on the specific assay and cell type used. However, reported EC50 values are in the low nanomolar range. For instance, in a Ca2+ flux assay in CHO cells, the EC50 is approximately 13.5 nM for the human receptor. In mouse islets, AMG 837 stimulated insulin secretion with an EC50 of 142 nM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Why am I observing lower than expected potency of AMG 837 in my cell-based assay?
A4: A common reason for lower than expected potency is the presence of albumin or serum in the cell culture medium. AMG 837 is highly protein-bound (98.7% in human plasma), and its activity is significantly right-shifted in the presence of albumin. If your assay requires serum, consider using a lower percentage or a serum-free medium if possible. Alternatively, you may need to use a higher concentration of AMG 837 to compensate for the protein binding. It has been noted that assays performed in the presence of a low concentration of human serum albumin (HSA; 0.01% w/v) can minimize this effect.
Q5: Is AMG 837 a full or partial agonist of GPR40?
A5: AMG 837 is a partial agonist of GPR40. Its maximal effect is lower than that of endogenous full agonists like docosahexaenoic acid (DHA). The partial agonism has been confirmed in various assays, including Ca2+ flux and GTPγS binding assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no response to AMG 837 | 1. Incorrect compound concentration: Calculation error or degradation of the compound. | 1. Verify calculations and prepare fresh dilutions from a new stock solution. |
| 2. Cell line does not express GPR40: The chosen cell line may not endogenously express the receptor. | 2. Use a cell line known to express GPR40 (e.g., A9_GPR40, CHO cells transfected with GPR40) or verify GPR40 expression in your cell line via qPCR or Western blot. | |
| 3. High protein binding: Presence of serum or albumin in the assay medium. | 3. Reduce the serum concentration or use a serum-free medium. If serum is necessary, increase the concentration of AMG 837 accordingly. | |
| High background signal | 1. Cell stress: Cells are not healthy or are overgrown. | 1. Ensure cells are healthy and seeded at the correct density. Avoid over-confluency. |
| 2. Assay buffer components: Interference from components in the buffer. | 2. Review the composition of your assay buffer. Test for autofluorescence or other interferences from individual components. | |
| Inconsistent results between experiments | 1. Variability in cell passage number: Different passage numbers can lead to changes in receptor expression and cell signaling. | 1. Use cells within a consistent and narrow passage number range for all experiments. |
| 2. Inconsistent glucose concentration: The activity of AMG 837 is glucose-dependent. | 2. Ensure the glucose concentration in the assay medium is consistent across all experiments. The effect of AMG 837 is more pronounced at higher glucose concentrations (≥8.3 mM). | |
| 3. Inconsistent incubation times: Variation in incubation times with the compound. | 3. Standardize all incubation times as per the established protocol. |
Quantitative Data Summary
Table 1: In Vitro Potency (EC50) of AMG 837 in Various Assays
| Assay Type | Cell Line/System | Species | EC50 (nM) | Reference |
| Inositol Phosphate Accumulation | A9_GPR40 | Human | 7.8 ± 1.2 | |
| Ca2+ Flux | CHO cells | Human | 13.5 | |
| Ca2+ Flux | CHO cells | Mouse | 22.6 | |
| Ca2+ Flux | CHO cells | Rat | 31.7 | |
| Insulin Secretion | Isolated Mouse Islets | Mouse | 142 ± 20 |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay
This protocol is a general guideline for measuring intracellular calcium mobilization in response to AMG 837 in a GPR40-expressing cell line (e.g., CHO-GPR40).
Materials:
-
CHO cells stably expressing human GPR40
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Probenecid
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
DMSO
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed GPR40-expressing CHO cells into 96-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells once with HBSS. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS containing probenecid for 1 hour at 37°C.
-
Compound Preparation: Prepare a 10 mM stock solution of AMG 837 in DMSO. Serially dilute the stock solution to create a range of concentrations for the dose-response curve. The final DMSO concentration in the assay should be ≤0.1%.
-
Assay:
-
Wash the cells to remove excess dye.
-
Add assay buffer (HBSS with probenecid) to each well.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Measure the baseline fluorescence for a short period.
-
Add the various concentrations of AMG 837 to the wells and immediately begin recording the fluorescence signal for a specified time (e.g., 2-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 value by plotting the peak fluorescence response against the logarithm of the AMG 837 concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Islets
This protocol describes the measurement of insulin secretion from isolated pancreatic islets in response to AMG 837.
Materials:
-
Isolated pancreatic islets (e.g., from mice)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
-
This compound
-
DMSO
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from mice using a standard collagenase digestion method.
-
Islet Culture: Culture the isolated islets overnight in a suitable culture medium to allow for recovery.
-
Pre-incubation: On the day of the experiment, pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1 hour at 37°C.
-
Stimulation:
-
Transfer groups of islets (e.g., 5-10 islets per well) into a 96-well plate.
-
Add KRB buffer containing either a low or high glucose concentration, with or without different concentrations of AMG 837. The final DMSO concentration should be ≤0.1%.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection: After incubation, collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the number of islets per well or to the total insulin content of the islets. Plot the insulin concentration against the AMG 837 concentration to determine the dose-response relationship.
Visualizations
Caption: AMG 837 signaling pathway in pancreatic β-cells.
Caption: Troubleshooting workflow for in vitro AMG 837 experiments.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
AMG 837 sodium salt stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AMG 837 sodium salt in cell culture experiments. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the successful application of this GPR40 agonist in your research.
Frequently Asked Questions (FAQs)
1. What is AMG 837 and what is its mechanism of action?
AMG 837 is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is predominantly expressed on pancreatic β-cells.[2][3] Upon activation by agonists like AMG 837, the receptor primarily couples to the Gαq class of G-proteins, which in turn activates phospholipase C (PLC).[2][4] This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, a key signal for insulin secretion. Notably, the insulin secretion stimulated by GPR40 agonists is glucose-dependent, meaning it is more pronounced at higher glucose concentrations, which may reduce the risk of hypoglycemia. Some studies also suggest that certain GPR40 agonists can signal through the Gs protein, leading to an increase in cyclic AMP (cAMP), which can also contribute to insulin secretion.
2. How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, stock solutions should be kept at -20°C or -80°C. Vendor recommendations suggest that stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.
3. What is the stability of this compound in cell culture media?
Currently, there is limited publicly available data specifically detailing the stability of this compound in common cell culture media such as DMEM or RPMI-1640 over extended periods at 37°C. As a carboxylic acid derivative, AMG 837 could be susceptible to degradation in aqueous solutions over time, potentially through hydrolysis. Therefore, it is best practice to prepare fresh working dilutions of AMG 837 in your cell culture medium immediately before each experiment. Avoid storing the compound in aqueous media for prolonged periods.
4. How does the presence of serum or albumin in the cell culture medium affect the activity of AMG 837?
AMG 837 is highly bound to plasma proteins, with studies showing approximately 98.7% binding in human plasma. This binding to albumin and other serum proteins will reduce the free concentration of AMG 837 available to interact with its target receptor, GPR40. Consequently, the observed potency (EC50) of AMG 837 in cell-based assays will be significantly lower (i.e., shifted to the right) in the presence of serum or albumin compared to serum-free or low-albumin conditions. For example, one study reported an approximately 180-fold decrease in potency in the presence of 100% human serum. It is crucial to consider and report the serum and albumin concentration in your experimental setup to ensure reproducibility and accurate interpretation of results.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of working solutions of this compound for use in cell-based assays.
-
Prepare a 10 mM stock solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Reconstitute the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 460.42 g/mol ), add 217.2 µL of DMSO.
-
Vortex gently until the compound is completely dissolved.
-
-
Store the stock solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Prepare the working solution:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your chosen cell culture medium or assay buffer (e.g., DMEM, RPMI-1640, or HBSS) to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare these working solutions fresh and use them immediately to minimize potential degradation.
-
Protocol 2: In Vitro Calcium Flux Assay
This protocol provides a general workflow for measuring the GPR40-mediated intracellular calcium mobilization induced by AMG 837 in a cell line expressing the receptor (e.g., CHO or HEK293 cells).
-
Cell Seeding:
-
One day prior to the assay, seed GPR40-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate at an optimized density.
-
Culture the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium from the wells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and probenecid).
-
Incubate the plate according to the dye manufacturer's instructions (typically 60-100 minutes at room temperature or 37°C).
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.
-
Add the diluted AMG 837 solutions to the wells and immediately begin measuring the fluorescence signal over time. A typical reading might involve a baseline measurement for 10 seconds before compound addition, followed by continuous reading for 1-3 minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Calculate the dose-response relationship and determine the EC50 value of AMG 837.
-
Quantitative Data Summary
The potency of AMG 837 is highly dependent on the experimental conditions, particularly the concentration of serum albumin.
| Assay Type | Cell Line | Condition | EC50 (nM) | Reference |
| Inositol Phosphate Accumulation | A9_GPR40 | 0.01% HSA | 7.8 ± 1.2 | |
| Aequorin Ca2+ Flux | CHO-hGPR40 | 0.01% HSA | 13.5 ± 0.8 | |
| Aequorin Ca2+ Flux | CHO-hGPR40 | 0.625% delipidated HSA | 210 ± 12 | |
| Aequorin Ca2+ Flux | CHO-hGPR40 | 100% Human Serum | 2140 ± 310 | |
| Insulin Secretion | Primary Mouse Islets | N/A | 142 ± 20 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Activity | Compound Degradation: AMG 837 may have degraded in the aqueous working solution. | Prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. Avoid storing the compound in aqueous buffers or media. |
| Incorrect Compound Concentration: Errors in dilution calculations or pipetting. | Double-check all calculations and ensure pipettes are calibrated. | |
| Low Receptor Expression: The cell line may have low or no expression of GPR40. | Verify GPR40 expression using qPCR or Western blot. Use a cell line with confirmed high expression of the receptor. | |
| High Variability Between Replicates | Precipitation of Compound: AMG 837 may have limited solubility in the aqueous assay buffer, especially at higher concentrations. | Visually inspect the working solutions for any signs of precipitation. If necessary, sonicate briefly. Consider the use of a small percentage of a co-solvent if compatible with your cells, but be mindful of its potential effects. |
| Inconsistent Cell Seeding: Uneven cell density across the plate. | Ensure thorough mixing of the cell suspension before and during plating. | |
| Lower than Expected Potency (High EC50) | Presence of Serum/Albumin: High protein binding of AMG 837 reduces its free concentration. | Be aware of the serum and albumin content in your media. If aiming for higher potency, reduce the serum concentration or use a serum-free medium for the assay. Always report the serum/albumin concentration used. |
| Partial Agonism: AMG 837 is a partial agonist, and its maximal effect can be dependent on the level of receptor expression. | In systems with very high receptor expression, the response to a partial agonist may appear lower relative to a full agonist. This is an intrinsic property of the compound. |
Visualizations
Caption: GPR40 signaling pathway activated by AMG 837.
Caption: Workflow for a cell-based calcium flux assay with AMG 837.
Caption: Troubleshooting decision tree for AMG 837 experiments.
References
Technical Support Center: AMG 837 Sodium Salt In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AMG 837 sodium salt. Our aim is to help you navigate potential challenges in your in vivo experiments and achieve consistent, reliable results.
While AMG 837 has been reported to have excellent oral bioavailability in preclinical models, this guide addresses factors that could lead to variability and provides solutions to common experimental hurdles.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is AMG 837 and what is its mechanism of action?
AMG 837 is a potent and selective partial agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is predominantly expressed in pancreatic β-cells. Upon activation by ligands like AMG 837, GPR40 stimulates a signaling cascade that results in glucose-dependent insulin secretion. This means it enhances insulin release only when blood glucose levels are elevated, reducing the risk of hypoglycemia.
Q2: Why was a sodium salt of AMG 837 developed?
The sodium salt of AMG 837 was developed to create a more stable and less hygroscopic solid form of the compound. An earlier lysine salt form exhibited poor crystallinity and was highly susceptible to moisture absorption, making it less suitable for long-term development. The sodium salt form offers improved physical properties for formulation and handling.
Q3: Is low bioavailability a known issue with this compound?
Contrary to concerns about low bioavailability, published preclinical data indicates that AMG 837 has excellent oral bioavailability. For instance, in rats, a single oral dose of 0.5 mg/kg resulted in an oral bioavailability (%F) of 84%. However, suboptimal experimental conditions or improper formulation can lead to variable results that may appear as low bioavailability.
Q4: What are the key signaling events after GPR40 activation by AMG 837?
Activation of GPR40 by AMG 837, which is coupled to the Gαq subunit of G-proteins, initiates a cascade of intracellular events. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and the subsequent increase in cytosolic Ca2+ is a key trigger for the exocytosis of insulin granules from pancreatic β-cells.
GPR40 Signaling Pathway
Caption: GPR40 signaling cascade initiated by AMG 837 in pancreatic β-cells.
Troubleshooting In Vivo Experiments
Problem 1: Higher than expected variability in plasma drug concentration across subjects.
| Potential Cause | Troubleshooting Steps |
| Improper Formulation/Solubility | This compound is soluble in DMSO. For in vivo dosing, ensure the compound is fully dissolved before administration. Prepare fresh formulations for each experiment. If using a suspension, ensure it is homogenous and well-mixed immediately before dosing each animal. |
| Dosing Inaccuracy | Calibrate all dosing equipment. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. Confirm the dose volume is appropriate for the animal's weight. |
| Animal Fasting State | The presence of food in the stomach can significantly alter drug absorption. Standardize the fasting period for all animals before dosing (e.g., overnight fast) to ensure consistent gastrointestinal conditions. |
| Animal Strain/Health | Use animals from a reputable supplier and allow for an adequate acclimatization period. Ensure animals are healthy and free from stress, as this can affect gastrointestinal motility and blood flow. |
Problem 2: Weaker than expected pharmacodynamic effect (e.g., glucose lowering).
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose | The reported half-maximal effective dose for glucose lowering in rats is approximately 0.05 mg/kg. Review your dosing regimen. A dose-response study may be necessary to determine the optimal dose for your specific animal model and experimental conditions. |
| Timing of PD Assessment | The timing of blood sampling relative to drug administration is critical. AMG 837 is typically administered 30 minutes prior to a glucose challenge. Ensure your sampling time points are aligned with the expected peak plasma concentration (Cmax) and pharmacodynamic effect. |
| Glucose-Dependent Effect | AMG 837's effect on insulin secretion is glucose-dependent. It will not lower glucose levels in euglycemic or hypoglycemic states. The effect is only observed in response to a glucose challenge. Ensure the glucose challenge is sufficient to elicit a response. |
| Assay Sensitivity | Verify the sensitivity and accuracy of your glucose and insulin measurement assays. Use appropriate controls and standards to ensure reliable data. |
Quantitative Data Summary
The following tables summarize key in vitro potency and in vivo pharmacokinetic data for AMG 837.
Table 1: In Vitro Potency of AMG 837
| Assay Type | Species | EC50 (nM) |
| GPR40 Calcium Flux | Human | 13 ± 7 |
| GPR40 Calcium Flux | Mouse | 22.6 ± 1.8 |
| GPR40 Calcium Flux | Rat | 31.7 ± 1.8 |
| Insulin Secretion (Islets) | Mouse | 142 ± 20 |
Table 2: Pharmacokinetic Parameters of AMG 837 in Rats
| Parameter | Value | Dosing Conditions |
| Dose | 0.5 mg/kg | Single oral gavage |
| Cmax | 1.4 µM | Single oral gavage |
| Oral Bioavailability (%F) | 84% | Single oral gavage |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Rats
This protocol is adapted from preclinical studies of AMG 837.
-
Animal Preparation:
-
Use male Sprague-Dawley rats (or another appropriate model).
-
Acclimatize animals for at least 3 days before the experiment.
-
Fast animals overnight (approximately 16 hours) with free access to water.
-
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer AMG 837 or vehicle via oral gavage at the desired doses (e.g., 0.03, 0.1, 0.3 mg/kg).
-
-
Glucose Challenge:
-
Thirty minutes after drug administration, collect a baseline blood sample (t=0).
-
Immediately administer a glucose solution (e.g., 2 g/kg) via intraperitoneal (IP) injection or oral gavage.
-
-
Blood Sampling and Analysis:
-
Collect blood samples at specified time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Samples can be collected from the tail vein into EDTA-coated tubes.
-
Measure plasma glucose levels using a validated glucose oxidase method.
-
Measure plasma insulin levels using a species-specific ELISA kit.
-
-
Data Analysis:
-
Plot mean glucose and insulin concentrations over time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for both glucose and insulin to quantify the overall effect.
-
Perform statistical analysis (e.g., ANOVA) to determine significance.
-
Experimental Workflow Diagram
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT) with AMG 837.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. eu.alma.exlibrisgroup.com [eu.alma.exlibrisgroup.com]
- 4. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of AMG 837 Sodium Salt
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the GPR40/FFA1 agonist, AMG 837 sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
AMG 837 is a potent and selective partial agonist of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3] GPR40 is predominantly expressed on pancreatic β-cells.[1][4] Upon binding, AMG 837 activates the Gαq signaling pathway, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in cytosolic Ca2+ potentiates glucose-stimulated insulin secretion (GSIS).
Q2: Is the insulinotropic effect of AMG 837 glucose-dependent?
Yes, the potentiation of insulin secretion by AMG 837 is glucose-dependent. The compound shows minimal to no effect on insulin secretion at low glucose concentrations. A significant increase in insulin secretion is observed only at elevated glucose levels (e.g., ≥8.3 mM). This glucose dependency is a key characteristic of GPR40 agonists and is thought to reduce the risk of hypoglycemia compared to other classes of insulin secretagogues like sulfonylureas.
Q3: How selective is AMG 837 for GPR40?
Preclinical studies have demonstrated that AMG 837 is highly selective for GPR40. It shows no significant activity at other related free fatty acid receptors, such as GPR41 (FFA2), GPR43 (FFA3), or GPR120, at concentrations up to 10 µM.
Troubleshooting Guide
Issue 1: Lower than expected potency (higher EC50) in cell-based assays.
-
Potential Cause 1: Presence of albumin in the culture medium.
-
Explanation: AMG 837 exhibits high plasma protein binding, primarily to albumin. The presence of serum or albumin in the cell culture medium will sequester the compound, reducing its free concentration and thus its apparent potency. A significant rightward shift in the EC50 value is expected in the presence of serum. In one study, the EC50 of AMG 837 was ~180-fold less potent when tested in the presence of 100% human serum.
-
Troubleshooting Steps:
-
Perform assays in serum-free media or media with very low albumin concentrations (e.g., 0.01% HSA) to determine the intrinsic potency of the compound.
-
If the presence of serum is necessary for cell health, ensure that the serum concentration is consistent across all experiments to allow for comparable results.
-
Consider using a mathematical model to estimate the unbound concentration of AMG 837 in the presence of a known concentration of albumin.
-
-
-
Potential Cause 2: Low GPR40 expression in the cell line.
-
Explanation: The magnitude of the response to a GPR40 agonist can be dependent on the level of receptor expression.
-
Troubleshooting Steps:
-
Use a cell line known to endogenously express GPR40 (e.g., MIN6 cells) or a recombinant cell line with confirmed high-level expression of GPR40.
-
Verify GPR40 expression levels in your cell line using techniques such as qPCR or western blotting.
-
-
Issue 2: High variability in experimental replicates.
-
Potential Cause: Inconsistent glucose concentrations.
-
Explanation: As the activity of AMG 837 is glucose-dependent, variations in glucose levels between wells or experiments can lead to inconsistent results.
-
Troubleshooting Steps:
-
Ensure that the glucose concentration in your assay buffer is precisely controlled and consistent across all conditions.
-
Pre-incubate cells in the desired glucose concentration for a sufficient period before adding the compound to allow for equilibration.
-
-
Issue 3: Observed cytotoxicity in cell-based assays.
-
Potential Cause 1: Formation of reactive metabolites.
-
Explanation: Like other carboxylic acid-containing drugs, some GPR40 agonists have been associated with liver toxicity, potentially through the formation of reactive acyl glucuronide metabolites. While specific data on AMG 837's reactive metabolites is limited in the provided search results, this is a known liability for the chemical class.
-
Troubleshooting Steps:
-
Use the lowest effective concentration of AMG 837 and minimize the incubation time to reduce the potential for metabolite-induced toxicity.
-
Consider using cell lines with lower metabolic capacity or co-incubating with inhibitors of glucuronidation to investigate the role of this metabolic pathway in the observed cytotoxicity.
-
Evaluate cell viability using multiple, mechanistically distinct assays (e.g., measuring membrane integrity, mitochondrial function, and caspase activity) to gain a comprehensive understanding of the cytotoxic mechanism.
-
-
-
Potential Cause 2: On-target β-cell toxicity.
-
Explanation: While GPR40 activation is generally considered beneficial for insulin secretion, chronic overstimulation of pancreatic β-cells can potentially lead to cellular stress and dysfunction.
-
Troubleshooting Steps:
-
In long-term studies, carefully monitor β-cell health and function using markers of cellular stress and apoptosis.
-
Compare the effects of AMG 837 with a known β-cell toxin as a positive control.
-
-
Issue 4: Lack of in vivo efficacy despite in vitro potency.
-
Potential Cause: High plasma protein binding.
-
Explanation: The high plasma protein binding of AMG 837 significantly reduces the free fraction of the drug available to interact with GPR40 in vivo. Efficacy in vivo is dependent on achieving sufficient unbound plasma concentrations at the target tissue.
-
Troubleshooting Steps:
-
When designing in vivo studies, consider the pharmacokinetic properties of AMG 837, including its high plasma protein binding, to ensure that the dosing regimen is sufficient to achieve the target unbound plasma concentration.
-
Measure both total and unbound plasma concentrations of AMG 837 in your animal model to correlate exposure with the observed pharmacological effect.
-
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Species | EC50 (nM) | Reference(s) |
| GTPγS Binding | A9_GPR40 | Human | 1.5 ± 0.1 | |
| Inositol Phosphate Accumulation | A9_GPR40 | Human | 7.8 ± 1.2 | |
| Aequorin Ca2+ Flux | CHO | Human | 13.5 ± 0.8 | |
| Aequorin Ca2+ Flux | CHO | Mouse | 22.6 ± 1.8 | |
| Aequorin Ca2+ Flux | CHO | Rat | 31.7 ± 1.8 | |
| Insulin Secretion | Isolated Mouse Islets | Mouse | 142 ± 20 |
Table 2: Effect of Albumin on AMG 837 Potency in a Ca2+ Flux Assay
| Condition | EC50 (nM) | Fold Shift vs. 0.01% HSA | Reference(s) |
| 0.01% HSA | 13.5 ± 0.8 | - | |
| 0.625% Delipidated HSA | 210 ± 12 | ~16-fold | |
| 100% Human Serum | 2,140 ± 310 | ~180-fold |
Experimental Protocols
1. Calcium Flux Assay
-
Objective: To measure the ability of AMG 837 to stimulate intracellular calcium mobilization in cells expressing GPR40.
-
Materials:
-
CHO or HEK293 cells stably expressing human GPR40.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution in DMSO.
-
Positive control (e.g., ionomycin or a known GPR40 agonist).
-
Negative control (vehicle, e.g., DMSO).
-
-
Procedure:
-
Seed GPR40-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Prepare serial dilutions of AMG 837 in assay buffer.
-
Use a fluorescent plate reader to measure the baseline fluorescence of the cells.
-
Add the AMG 837 dilutions to the wells and immediately begin kinetic measurement of fluorescence changes over time.
-
After the initial response, a positive control can be added to confirm cell viability and maximum response.
-
Analyze the data by calculating the change in fluorescence from baseline and plotting the dose-response curve to determine the EC50.
-
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Objective: To assess the potentiation of glucose-stimulated insulin secretion by AMG 837 in pancreatic β-cells.
-
Materials:
-
Pancreatic islet cells (e.g., isolated mouse islets or a β-cell line like MIN6).
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulated).
-
This compound stock solution in DMSO.
-
Positive control (e.g., a known secretagogue like glibenclamide).
-
Negative control (vehicle, e.g., DMSO).
-
Insulin ELISA kit.
-
-
Procedure:
-
Culture pancreatic islets or β-cells under standard conditions.
-
Pre-incubate the cells in low glucose (e.g., 2.8 mM) KRBH buffer for 1-2 hours to allow them to return to a basal state.
-
Incubate the cells with KRBH buffer containing low (2.8 mM) or high (16.7 mM) glucose, in the presence of various concentrations of AMG 837 or controls, for a defined period (e.g., 1-2 hours) at 37°C.
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol.
-
Normalize the insulin secretion data to the total insulin content of the cells (which can be determined by lysing the cells at the end of the experiment).
-
Plot the insulin secretion as a function of AMG 837 concentration at both low and high glucose levels to demonstrate glucose-dependency and determine the EC50 for potentiation of GSIS.
-
Visualizations
Caption: GPR40 signaling pathway activated by AMG 837.
Caption: Troubleshooting workflow for AMG 837 experiments.
References
- 1. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
AMG 837 sodium salt plasma protein binding considerations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG 837 sodium salt, focusing on considerations related to its plasma protein binding.
Frequently Asked Questions (FAQs)
Q1: What is the extent of plasma protein binding for AMG 837?
A1: AMG 837 exhibits extensive binding to plasma proteins. Experimental data indicates that AMG 837 is approximately 98.7% bound when incubated with human plasma[1][2]. This high degree of binding is a critical factor to consider in the design and interpretation of both in vitro and in vivo experiments.
Q2: Which plasma proteins does AMG 837 primarily bind to?
A2: Evidence suggests that AMG 837 likely binds to albumin, a major protein in human plasma[2]. In functional assays, the presence of human serum albumin (HSA) significantly reduced the potency of AMG 837, indicating a strong interaction[2].
Q3: We are observing lower than expected potency of AMG 837 in our cell-based assays. Could plasma protein binding be the cause?
A3: Yes, this is a very likely cause. The high plasma protein binding of AMG 837 means that in the presence of serum or albumin in your culture media, the free concentration of the compound available to interact with its target, GPR40, is significantly reduced. One study reported an approximate 180-fold decrease in potency in the presence of 100% human serum[1]. When troubleshooting, either switch to serum-free media for your assays or ensure you account for the protein binding when determining the effective concentration.
Q4: How does the high plasma protein binding of AMG 837 affect its pharmacokinetic profile?
A4: High plasma protein binding can influence the distribution and clearance of a drug. Generally, only the unbound fraction of a drug is available to distribute into tissues and be eliminated. Despite its high protein binding, AMG 837 has been described as having a superior pharmacokinetic profile and being orally bioavailable in rodents. This suggests that the binding is reversible and does not unduly restrict its disposition.
Q5: For our in vivo studies, what should we consider regarding the high plasma protein binding of AMG 837?
A5: For in vivo studies, it is the free (unbound) concentration of the drug at the target site that drives the pharmacological effect. When designing your studies, it is important to consider the relationship between the total plasma concentration and the free concentration. Pharmacokinetic/pharmacodynamic (PK/PD) modeling can be a useful tool to understand this relationship and to predict the required dosage to achieve a therapeutic effect.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the plasma protein binding and potency of AMG 837.
| Parameter | Value | Species | Notes |
| Plasma Protein Binding | 98.7% | Human | Indicates extensive binding to plasma proteins. |
| Potency Shift (EC50) | ~180-fold decrease | Human | Comparison of potency in the presence of 0.01% HSA versus 100% human serum. |
| Potency Shift (EC50) | ~16-fold decrease | Human | Comparison of potency in the presence of 0.01% HSA versus 0.625% delipidated HSA. |
Experimental Protocols
Protocol: Determination of Plasma Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is a common method to determine the fraction of a drug that binds to plasma proteins.
Materials:
-
This compound
-
Control plasma (from the species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., with a molecular weight cutoff of 5-10 kDa)
-
Analytical instrumentation for quantifying AMG 837 (e.g., LC-MS/MS)
Procedure:
-
Preparation:
-
Prepare a stock solution of AMG 837 in a suitable solvent (e.g., DMSO) and then spike it into the control plasma to achieve the desired final concentration.
-
Pre-soak the dialysis membranes according to the manufacturer's instructions.
-
-
Assembly of Dialysis Cells:
-
Assemble the dialysis cells, ensuring the membrane separates the two chambers.
-
Pipette the plasma containing AMG 837 into one chamber (the plasma chamber).
-
Pipette an equal volume of PBS into the other chamber (the buffer chamber).
-
-
Equilibration:
-
Seal the dialysis cells and place them in a temperature-controlled incubator with gentle rotation.
-
Incubate for a sufficient period (e.g., 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
-
Sampling and Analysis:
-
After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of AMG 837 in both samples using a validated analytical method.
-
-
Calculation:
-
The concentration of AMG 837 in the buffer chamber represents the free (unbound) drug concentration (C_free).
-
The concentration in the plasma chamber represents the total drug concentration (C_total).
-
The percentage of bound drug can be calculated using the following formula: % Bound = ((C_total - C_free) / C_total) * 100
-
Visualizations
Caption: Equilibrium of AMG 837 in plasma.
Caption: Workflow for Equilibrium Dialysis.
References
How to prevent AMG 837 sodium salt precipitation in buffer
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of AMG 837 sodium salt in experimental settings. The following information is designed to help prevent precipitation of the compound in buffer solutions, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: AMG 837 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2][3] It is structurally classified as a β-substituted phenylpropanoic acid.[1][2] Like many small molecule drugs, AMG 837 has poor aqueous solubility. The sodium salt form is utilized to enhance its dissolution in aqueous media. However, precipitation can still occur, particularly when diluting a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), into an aqueous buffer. This can lead to inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a concentrated stock solution of this compound is high-purity, anhydrous DMSO. It is readily soluble in DMSO, allowing for the preparation of high-concentration stocks (e.g., 10 mM) that are stable when stored correctly.
Q3: Why does my this compound solution precipitate when I dilute it in an aqueous buffer?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds and is often referred to as "salting out". This occurs because the compound is highly soluble in the organic solvent but has limited solubility in the aqueous environment of the buffer. When the DMSO concentration is rapidly decreased by dilution, the aqueous buffer cannot maintain the compound in solution, leading to the formation of a precipitate.
Q4: How does pH affect the solubility of this compound?
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Cloudiness or visible precipitate immediately upon dilution of DMSO stock in buffer. | Rapid change in solvent polarity. | Perform a stepwise or serial dilution. First, create an intermediate dilution of the DMSO stock in the aqueous buffer at a higher concentration than the final working solution. Then, add this intermediate dilution to the final volume of the buffer. | Gradual dilution allows the compound to better acclimate to the aqueous environment, preventing immediate precipitation. |
| Precipitation occurs over time in the prepared buffer solution. | The final concentration of AMG 837 exceeds its solubility limit in the specific buffer at the experimental temperature. | Reduce the final concentration of AMG 837 in the working solution. Consider the buffer composition and temperature, as these can affect solubility. | The compound remains in solution for the duration of the experiment. |
| Precipitate forms, especially at lower pH buffers. | The pH of the buffer is below the pKa of AMG 837, causing the conversion of the more soluble sodium salt to the less soluble free acid. | Use a buffer with a pH of 7.0 or higher. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice. Ensure the buffering capacity is sufficient to maintain the pH after the addition of the DMSO stock. | The compound remains in its ionized, more soluble form. |
| Inconsistent results or lower than expected activity of the compound. | The final DMSO concentration in the assay is too low to maintain solubility, leading to micro-precipitation that may not be visible. | Ensure the final DMSO concentration is sufficient to aid solubility but remains non-toxic to cells (typically ≤ 0.5%). A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated. | Improved consistency and expected potency of the compound in the assay. |
Experimental Protocol: Preparation of a Stable Working Solution of this compound
This protocol provides a detailed methodology for preparing a 10 µM working solution of this compound in a standard physiological buffer (e.g., PBS, pH 7.4) from a 10 mM DMSO stock solution, minimizing the risk of precipitation.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Sterile physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the required amount of this compound and dissolve it in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Perform a Serial Dilution:
-
Intermediate Dilution (100 µM): In a sterile microcentrifuge tube, add 99 µL of the physiological buffer. To this, add 1 µL of the 10 mM DMSO stock solution. Gently vortex or pipette up and down to mix thoroughly. This creates a 100-fold dilution with a DMSO concentration of 1%.
-
Final Working Solution (10 µM): In a separate sterile tube containing the final volume of your experimental buffer, add the required volume of the 100 µM intermediate dilution to achieve the final desired concentration of 10 µM. For example, to prepare 1 mL of a 10 µM solution, add 100 µL of the 100 µM intermediate solution to 900 µL of the physiological buffer. The final DMSO concentration will be 0.1%.
-
-
Final Mixing and Use:
-
Gently mix the final working solution.
-
Visually inspect the solution for any signs of precipitation or cloudiness against a light source.
-
It is recommended to prepare the final working solution fresh just before use.
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Different Buffers
Note: The following data is illustrative and based on the general principles of solubility for carboxylic acid salts. Actual solubility should be determined experimentally.
| Buffer System | pH | Temperature (°C) | Estimated Solubility (µM) | Observations |
| Citrate Buffer | 5.0 | 25 | < 1 | Likely to precipitate due to protonation of the carboxylic acid. |
| Phosphate Buffer | 6.5 | 25 | 5 - 10 | Solubility is limited; risk of precipitation increases with concentration. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | > 50 | Recommended for optimal solubility. |
| Tris Buffer | 8.0 | 25 | > 50 | High pH maintains the ionized state, promoting solubility. |
| PBS with 5% Bovine Serum Albumin (BSA) | 7.4 | 37 | Significantly Increased | Protein binding can enhance apparent solubility. |
Visualizations
Caption: Troubleshooting workflow for AMG 837 precipitation.
Caption: Relationship between pH and AMG 837 solubility.
References
Navigating Inconsistent Results with AMG 837 Sodium Salt: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
AMG 837 sodium salt is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40/FFAR1), a key target in type 2 diabetes research for its role in glucose-stimulated insulin secretion.[1][2][3] However, the nuanced pharmacology of this compound can sometimes lead to variability in experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a weaker than expected response with AMG 837 in my cell-based assays?
A1: Several factors could contribute to a diminished response:
-
Partial Agonism: AMG 837 is a partial agonist.[1][2] The maximal response achievable with a partial agonist is dependent on the receptor expression levels in your cell system. In cells with low GPR40 expression, the maximal effect of AMG 837 will be lower compared to a full agonist.
-
Serum Protein Binding: AMG 837 exhibits high binding to plasma proteins, particularly albumin. If your cell culture medium contains serum, a significant portion of the compound will be sequestered, reducing the free concentration available to bind to the receptor and leading to a rightward shift in the dose-response curve (higher EC50).
-
Compound Stability and Solubility: Ensure the compound is fully dissolved. It is soluble in DMSO. For aqueous buffers, prepare fresh solutions and avoid repeated freeze-thaw cycles. Poor solubility can lead to a lower effective concentration.
Q2: My in vivo results with AMG 837 are not consistent. What could be the cause?
A2: In vivo experiments introduce additional complexities:
-
Pharmacokinetics: While AMG 837 has shown good oral bioavailability in rodents, factors such as dosing vehicle, route of administration, and timing relative to glucose challenge can impact exposure and efficacy.
-
Plasma Protein Binding: As in vitro, the high plasma protein binding of AMG 837 will affect its free concentration and target engagement in vivo.
-
Glucose Dependence: The insulin secretion stimulated by AMG 837 is glucose-dependent. Ensure that the glucose levels in your animal model are appropriate to observe the compound's effect. The effect is more pronounced at higher glucose concentrations.
Q3: Can the sodium salt form of AMG 837 influence my experiments?
A3: The sodium salt form of AMG 837 was selected to improve its physicochemical properties, such as crystallinity and hygroscopicity, compared to other forms. This generally leads to better handling and formulation. However, as with any salt, it's crucial to accurately calculate molar concentrations based on the molecular weight of the salt form. Off-target effects related to the sodium ion are unlikely at the typical concentrations used in cellular and in vivo experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Potency (High EC50) in vitro | High serum concentration in media. | Reduce serum concentration or use serum-free media if your cell line permits. If serum is necessary, consider using a higher concentration of AMG 837 and note the potential for a right-shifted EC50. |
| Low GPR40 receptor expression. | Use a cell line with higher or confirmed GPR40 expression. The relative activity of partial agonists is highly dependent on receptor density. | |
| Compound precipitation. | Ensure complete dissolution of AMG 837 in DMSO before diluting in aqueous solutions. Visually inspect for any precipitate. | |
| High Variability Between Experiments | Inconsistent cell passage number or density. | Maintain a consistent cell culture protocol, including passage number and seeding density, as receptor expression can vary with these parameters. |
| Instability of prepared solutions. | Prepare fresh stock solutions of AMG 837 regularly and store them appropriately. Avoid multiple freeze-thaw cycles. | |
| No Effect on Insulin Secretion | Low glucose concentration. | The insulinotropic effect of AMG 837 is glucose-dependent. Ensure the glucose concentration in your assay buffer is sufficiently high (e.g., ≥8.3 mM) to observe potentiation of insulin secretion. |
| Use of GPR40-negative cells. | Confirm GPR40 expression in your cell line or primary islets. AMG 837's effect on insulin secretion is GPR40-dependent. | |
| Unexpected In Vivo Efficacy | Timing of administration. | The timing of AMG 837 administration relative to a glucose challenge is critical. Typically, it is administered 30 minutes prior. |
| Animal model variability. | Ensure consistency in the age, weight, and metabolic state of the animals used in your studies. |
Quantitative Data Summary
The potency of AMG 837 has been characterized in various in vitro assays. The following tables summarize the reported EC50 values.
Table 1: In Vitro Potency of AMG 837 in Different Functional Assays
| Assay Type | Cell Line | Species | EC50 (nM) | Reference |
| GTPγS Binding | A9_GPR40 | Human | 1.5 ± 0.1 | |
| Inositol Phosphate Accumulation | A9_GPR40 | Human | 7.8 ± 1.2 | |
| Aequorin Ca2+ Flux | CHO | Human | 13.5 ± 0.8 | |
| Insulin Secretion | Primary Islets | Mouse | 142 ± 20 |
Table 2: Species-Specific Potency of AMG 837 in Aequorin Ca2+ Flux Assays
| Species | EC50 (nM) | Reference |
| Human | 13.5 ± 0.8 | |
| Mouse | 22.6 ± 1.8 | |
| Rat | 31.7 ± 1.8 | |
| Dog | 71.3 ± 5.8 | |
| Rhesus Monkey | 30.6 ± 4.3 |
Table 3: Effect of Serum/Albumin on AMG 837 Potency in Aequorin Ca2+ Flux Assay
| Condition | EC50 (nM) | Fold Shift | Reference |
| 0.01% HSA | 13.5 ± 0.8 | - | |
| 0.625% HSA | 210 ± 12 | ~16-fold | |
| 100% Human Serum | 2,140 ± 310 | ~180-fold |
Experimental Protocols
Calcium Flux Assay
This protocol is a general guideline for measuring intracellular calcium mobilization upon GPR40 activation by AMG 837.
-
Cell Preparation: Seed cells (e.g., CHO or HEK293) stably or transiently expressing GPR40 in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Assay Execution: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence, then add the AMG 837 dilutions and monitor the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration to determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay with Islets
This protocol outlines the steps to assess the effect of AMG 837 on insulin secretion from isolated pancreatic islets.
-
Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion.
-
Islet Culture: Culture the isolated islets overnight to allow for recovery.
-
Pre-incubation: Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.
-
Stimulation: Incubate the islets with varying concentrations of AMG 837 in the presence of a stimulatory glucose concentration (e.g., 16.7 mM). Include control groups with low glucose, high glucose alone, and vehicle.
-
Supernatant Collection: After the incubation period (e.g., 1 hour), collect the supernatant.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA kit.
-
Data Analysis: Normalize the insulin secretion to the islet number or DNA content. Plot the insulin concentration against the AMG 837 concentration to determine the dose-response relationship.
Visualizations
GPR40 Signaling Pathway
Caption: GPR40 signaling cascade initiated by AMG 837.
Experimental Workflow for a Cell-Based Assay
Caption: Workflow for a typical in vitro calcium flux assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting AMG 837 results.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
AMG 837 sodium salt dose-response curve optimization
<
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing AMG 837 sodium salt in dose-response studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AMG 837?
A1: AMG 837 is a potent and selective partial agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed on pancreatic β-cells.[4][5] Upon activation by agonists like AMG 837, the receptor couples primarily to the Gαq/11 subunit, initiating a signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and the subsequent increase in cytoplasmic Ca2+ levels potentiates glucose-stimulated insulin secretion (GSIS). The action of AMG 837 is glucose-dependent, meaning it enhances insulin secretion only in the presence of elevated glucose levels, which reduces the risk of hypoglycemia.
Q2: Is AMG 837 a full or partial agonist?
A2: AMG 837 is characterized as a partial agonist. In various in vitro assays, such as calcium flux and inositol phosphate (IP) accumulation, its maximal effect (Emax) is lower than that of endogenous fatty acids or other synthetic full agonists. For example, in one study, the Emax of AMG 837 was found to be only 50% of that of full agonists in an IP accumulation assay.
Q3: What is the typical EC50 value for AMG 837?
A3: The half-maximal effective concentration (EC50) of AMG 837 can vary depending on the assay format and experimental conditions. Reported values are typically in the low nanomolar range. For instance, in a calcium flux assay using CHO cells expressing human GPR40, the EC50 was approximately 13.5 nM. In GTPγS binding assays, the EC50 was even lower, around 1.5 nM. It is crucial to note that the presence of serum or albumin can significantly increase the apparent EC50 due to high plasma protein binding.
Dose-Response Curve Troubleshooting Guide
This guide addresses common issues encountered during the optimization of AMG 837 dose-response experiments.
| Problem | Potential Causes | Recommended Solutions |
| No response or very weak potency (High EC50) | 1. High Protein Binding: AMG 837 binds extensively to plasma proteins like albumin. If your assay buffer contains serum (e.g., FBS) or high concentrations of albumin, the free concentration of AMG 837 will be drastically reduced, leading to a right-shifted dose-response curve. The EC50 can be shifted over 100-fold in the presence of serum. 2. Low GPR40 Expression: The cell line used may have low or inconsistent expression of the GPR40 receptor. The magnitude of the response to a partial agonist like AMG 837 is sensitive to receptor expression levels. 3. Compound Degradation: Improper storage or handling of the this compound stock solution may lead to degradation. 4. Glucose Concentration: The insulin-secreting effect of GPR40 agonists is glucose-dependent. Assays performed at low glucose concentrations will show a blunted response. | 1. Modify Assay Buffer: Reduce or eliminate serum/albumin in the final assay step. If not possible, use a buffer with a very low, standardized concentration of delipidated BSA (e.g., 0.01% - 0.1%) and be aware that the EC50 will be higher than values reported in protein-free conditions. 2. Verify Receptor Expression: Use a stable cell line with confirmed high-level expression of GPR40. Transient transfections can lead to high variability; consider clonal selection. Validate expression via qPCR, Western blot, or by testing a known full agonist as a positive control. 3. Proper Compound Handling: Prepare fresh dilutions from a properly stored, frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. 4. Optimize Glucose Levels: Ensure the assay is performed at a stimulatory glucose concentration (e.g., >8 mM, with levels up to 16.7 mM being common for in vitro islet studies). |
| High variability between replicates or assays | 1. Cell Plating Inconsistency: Uneven cell density across the plate can lead to variable receptor numbers per well. 2. Pipetting Errors: Inaccurate serial dilutions or compound addition, especially at low concentrations. 3. Assay Timing: In kinetic assays like calcium flux, variations in the timing of compound addition or reading can introduce significant variability. | 1. Standardize Cell Culture: Ensure a homogenous single-cell suspension before plating and allow cells to adhere and recover uniformly. 2. Calibrate Pipettes & Technique: Use calibrated pipettes and pre-wet tips. For serial dilutions, ensure thorough mixing between steps. 3. Automate or Standardize: Use automated liquid handlers for compound addition if available. If manual, be as consistent as possible with timing for each plate. |
| Bell-shaped or biphasic dose-response curve | 1. Off-Target Effects at High Concentrations: At supra-physiological concentrations, compounds can exhibit non-specific or off-target effects that may be inhibitory. 2. Receptor Desensitization/Downregulation: Prolonged or high-concentration stimulation of GPCRs can lead to desensitization, internalization, or signaling through alternative pathways (e.g., β-arrestin), which can diminish the primary signal being measured. Some GPR40 agonists have shown bell-shaped curves in IP3 and cAMP assays. 3. Cytotoxicity: Very high concentrations of the compound or vehicle (e.g., DMSO) may induce cell death, leading to a drop in signal. | 1. Limit Concentration Range: Focus the dose-response curve around the expected EC50. If characterizing the full curve is necessary, be aware of the potential for non-GPR40-mediated effects at the highest concentrations. 2. Reduce Incubation Time: For functional assays, use the shortest incubation time necessary to achieve a robust signal to minimize receptor desensitization. 3. Assess Cell Viability: Perform a parallel cytotoxicity assay (e.g., MTS or LDH) using the same compound concentrations and vehicle to rule out cell death as a cause for the signal decrease. |
Quantitative Data Summary
The following table summarizes reported in vitro potency values for AMG 837 across different assays and species.
| Assay Type | Species | Cell Line/System | EC50 (nM) | Notes |
| Calcium (Ca2+) Flux | Human | CHO cells | 13.5 ± 0.8 | Aequorin-based assay. |
| Calcium (Ca2+) Flux | Mouse | CHO cells | 22.6 ± 1.8 | Aequorin-based assay. |
| Calcium (Ca2+) Flux | Rat | CHO cells | 31.7 ± 1.8 | Aequorin-based assay. |
| GTPγS Binding | Human | A9 cell membranes | 1.5 ± 0.1 | Measures G-protein activation. |
| Inositol Phosphate (IP) Accumulation | Human | A9 cells | 7.8 ± 1.2 | Measures downstream signaling. |
| Insulin Secretion | Mouse | Isolated Islets | 142 ± 20 | Functional assay at 16.7 mM glucose. |
| Calcium (Ca2+) Flux with Serum | Human | CHO cells | 2,140 ± 310 | In presence of 100% human serum, showing the significant effect of protein binding. |
Experimental Protocols
General Protocol for In Vitro Calcium Flux Assay
This protocol outlines a typical workflow for measuring AMG 837-induced intracellular calcium mobilization in a GPR40-expressing cell line (e.g., CHO or HEK293).
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing human GPR40 in appropriate media.
-
Plate cells in black-walled, clear-bottom 96-well or 384-well microplates at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. Often, an anion-exchange inhibitor like probenecid is included to prevent dye leakage.
-
Aspirate the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Crucially, this buffer should contain low or no protein (serum/albumin) to avoid confounding binding effects.
-
Prepare a vehicle control (e.g., DMSO at the highest concentration used).
-
Transfer the dilutions to a separate compound plate.
-
-
Signal Measurement:
-
Wash the cells once with assay buffer to remove excess dye. Add a final volume of assay buffer to each well.
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's integrated liquid handler to add the AMG 837 dilutions from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data to the vehicle control (0% response) and a maximal response control (e.g., a saturating concentration of a full agonist or ionomycin) if used.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 and Emax values.
-
Visualizations
Signaling Pathway and Experimental Workflow
// Pathway connections AMG837 -> GPR40 [label="Binds"]; GPR40 -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3 [dir=back]; PIP2 -> DAG [dir=back]; IP3 -> Ca_ER [label="Triggers"]; Ca_ER -> Ca_cyto; Ca_cyto -> Insulin [label="Potentiates\n(Glucose-Dependent)"]; } caption [label="GPR40 (FFAR1) signaling cascade initiated by AMG 837.", shape=plaintext, fontsize=10];
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 3. allgenbio.com [allgenbio.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
Technical Support Center: AMG 837 Sodium Salt In Vitro Activity and the Influence of Serum Albumin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of serum albumin on the in vitro activity of AMG 837 sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is predominantly expressed on pancreatic β-cells.[1] Upon activation by agonists like AMG 837, GPR40 couples to the Gαq class of G-proteins. This initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the generation of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium (Ca2+) levels. This rise in intracellular calcium enhances glucose-stimulated insulin secretion.
Q2: How does serum albumin affect the in vitro activity of AMG 837?
Serum albumin, particularly human serum albumin (HSA), significantly reduces the in vitro potency of AMG 837. This is due to the extensive binding of AMG 837 to albumin, as it is 98.7% bound when incubated with human plasma. This binding sequesters the compound, reducing the free concentration available to interact with the GPR40 receptor. Consequently, a rightward shift in the dose-response curve and a higher EC50 value are observed in the presence of albumin or serum.
Q3: How significant is the shift in AMG 837 potency in the presence of albumin?
The magnitude of the potency shift is dependent on the concentration of albumin or serum in the assay medium. For instance, in a Ca2+ flux assay, the EC50 of AMG 837 was reported to be approximately 16-fold higher in the presence of 0.625% delipidated HSA compared to assays with 0.01% HSA. When tested in the presence of 100% human serum, the EC50 was about 180-fold higher than in the presence of 0.01% HSA.
Troubleshooting Guide
Issue: Observed potency of AMG 837 is lower than expected.
| Possible Cause | Troubleshooting Step |
| Presence of Serum or Albumin in Assay Medium | The presence of serum or albumin in your cell culture medium or assay buffer will significantly decrease the apparent potency of AMG 837. It is crucial to be aware of the albumin concentration in your experimental setup. |
| Variability in Serum Batches | Different lots of fetal bovine serum (FBS) or other sera can have varying concentrations of albumin, leading to inconsistent results. |
| Incorrect Compound Handling | Ensure proper dissolution and dilution of the this compound. |
| Cell Line Issues | Confirm the expression and functionality of the GPR40 receptor in your cell line. |
Issue: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Albumin Concentration | Ensure the concentration of serum or albumin is consistent across all wells and experiments. |
| Assay Conditions | Standardize incubation times, cell densities, and reagent concentrations. |
| Pipetting Errors | Use calibrated pipettes and proper technique to minimize errors in compound and reagent addition. |
Data Summary
The following table summarizes the reported in vitro activity of AMG 837 in the presence of varying concentrations of human serum albumin (HSA) and human serum.
| Assay Type | Cell Line | Albumin/Serum Condition | AMG 837 EC50 (nM) | Reference |
| [35S]-GTPγS Binding | A9_GPR40 Membranes | - | 1.5 ± 0.1 | |
| Inositol Phosphate Accumulation | A9_GPR40 | 0.01% (w/v) HSA | 7.8 ± 1.2 | |
| Aequorin Ca2+ Flux | CHO (transiently transfected with hGPR40) | 0.01% (v/v) HSA | 13.5 ± 0.9 | |
| Aequorin Ca2+ Flux | CHO (transiently transfected with hGPR40) | 0.625% (w/v) delipidated HSA | 210 ± 12 | |
| Aequorin Ca2+ Flux | CHO (transiently transfected with hGPR40) | 100% (v/v) Human Serum | 2,140 ± 310 | |
| Insulin Secretion | Isolated Mouse Islets | Not specified | 142 ± 20 |
Experimental Protocols
1. Aequorin Ca2+ Flux Assay
This assay measures changes in intracellular calcium concentration upon GPR40 activation.
-
Cell Line: CHO cells transiently co-transfected with human GPR40 and aequorin expression plasmids.
-
Assay Medium: The assay is typically performed in the presence of a low concentration of human serum albumin (e.g., 0.01% w/v) to minimize non-specific binding. To investigate the impact of albumin, parallel experiments can be conducted with higher concentrations (e.g., 0.625% w/v delipidated HSA) or in the presence of human serum.
-
Procedure:
-
Transfected cells are harvested and resuspended in assay buffer.
-
The cell suspension is incubated with coelenterazine, the substrate for aequorin.
-
Cells are then exposed to varying concentrations of AMG 837.
-
The resulting luminescence, which is proportional to the intracellular Ca2+ concentration, is measured using a luminometer.
-
EC50 values are calculated from the dose-response curves.
-
2. [35S]-GTPγS Binding Assay
This biochemical assay measures the activation of G-proteins coupled to GPR40.
-
Preparation: Cell membranes are prepared from a cell line stably overexpressing human GPR40 (e.g., A9_GPR40).
-
Procedure:
-
GPR40-containing cell membranes are incubated with varying concentrations of AMG 837.
-
[35S]-GTPγS, a non-hydrolyzable GTP analog, is added to the reaction.
-
Upon receptor activation, the Gαq protein exchanges GDP for [35S]-GTPγS.
-
The Gαq-[35S]-GTPγS complex is captured, typically using an antibody specific to Gαq.
-
The amount of bound [35S]-GTPγS is quantified by scintillation counting.
-
EC50 values are determined from the resulting dose-response curves.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to GPR40 Agonists: AMG 837 Sodium Salt vs. TAK-875
A detailed comparison of the pharmacological profiles of two key G-protein-coupled receptor 40 (GPR40) agonists, AMG 837 and TAK-875, for researchers and drug development professionals.
G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2][3] Its activation by medium and long-chain fatty acids enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][4] This has led to the development of synthetic agonists, including AMG 837 and TAK-875 (fasiglifam), both of which have entered clinical trials. However, their development trajectories and pharmacological profiles exhibit key differences, particularly concerning safety and mechanism of action.
TAK-875 showed satisfactory glucose-lowering effects in Phase II and III studies, but its development was prematurely terminated in Phase III trials due to unexpected drug-induced liver injury (DILI). In contrast, AMG 837 has been characterized as a potent partial agonist with a favorable preclinical profile. This guide provides a comparative overview of these two compounds, focusing on their mechanism of action, efficacy, and safety, supported by available data.
GPR40 Signaling Pathway
Activation of GPR40 by agonists like AMG 837 and TAK-875 primarily initiates a Gαq-mediated signaling cascade. This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a key driver for the exocytosis of insulin granules from pancreatic β-cells, but only in the presence of elevated glucose levels. Some research also suggests that GPR40 can signal through β-arrestin pathways, which may also contribute to GSIS.
Head-to-Head Comparison: AMG 837 vs. TAK-875
While direct side-by-side clinical comparisons are limited, preclinical data provides a basis for evaluating their distinct pharmacological properties. AMG 837 is described as a partial agonist, whereas TAK-875 is also considered a partial agonist that binds to an allosteric site.
In Vitro Potency and Efficacy
Both compounds demonstrate high potency in activating the GPR40 receptor across various species. The tables below summarize key quantitative data from cell-based assays.
Table 1: In Vitro Agonist Potency (EC50, nM)
| Assay Type | Species | AMG 837 | TAK-875 (Fasiglifam) | Reference |
|---|---|---|---|---|
| Ca²⁺ Mobilization | Human | 41 (Aequorin) | 75.2 | , |
| Rat | 44 (Aequorin) | 140.4 | , | |
| Mouse | 17 (Aequorin) | - | ||
| Monkey | 59 (Aequorin) | 906.2 | , | |
| β-Arrestin Recruitment | Human | - | 154.0 | |
| Insulin Secretion | Mouse Islets | 142 | - |
| | RINm5F Cells | - | 27,000 (27 µM) | |
Note: Assay conditions and cell lines may vary between studies, affecting direct comparability.
Table 2: Pharmacological Characteristics
| Feature | AMG 837 | TAK-875 (Fasiglifam) | Reference |
|---|---|---|---|
| Agonist Type | Partial Agonist | Partial Allosteric Agonist | , |
| Signaling Pathway | Gαq | Gαq, β-arrestin | , |
| Clinical Status | Entered Clinical Trials | Terminated in Phase III | , |
| Primary Safety Concern | Not publicly detailed | Drug-Induced Liver Injury (DILI) | |
Safety and Hepatotoxicity Profile of TAK-875
The primary differentiator between the two compounds is the liver safety profile. The development of TAK-875 was halted due to DILI observed in Phase III trials. Subsequent research has identified several contributing mechanisms:
-
Reactive Metabolites: TAK-875 can form a reactive acyl glucuronide metabolite (TAK-875AG) in hepatocytes. This metabolite can covalently bind to proteins, a risk factor for DILI.
-
Bile Transporter Inhibition: Both TAK-875 and its glucuronide metabolite inhibit crucial bile acid transporters in the liver, such as BSEP, NTCP, OATPs, and MRPs. This inhibition can lead to the accumulation of toxic bile acids in hepatocytes.
-
Mitochondrial Dysfunction: Studies have shown that TAK-875 can impair mitochondrial function in hepatocytes by interfering with oxidative phosphorylation.
-
ROS Generation: TAK-875 has been shown to induce the generation of reactive oxygen species (ROS) in a GPR40-dependent manner in hepatocarcinoma cells, contributing to its cytotoxicity.
It is important to note that this liver toxicity is considered to be linked to the intrinsic properties of the TAK-875 molecule itself, rather than a class-wide effect of all GPR40 agonists.
Experimental Protocols and Workflows
The evaluation of GPR40 agonists relies on a series of standardized in vitro and in vivo assays to determine potency, efficacy, and mechanism of action.
Key Experiment: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is fundamental for characterizing the primary function of GPR40 agonists. It measures the ability of a compound to potentiate insulin release from pancreatic islets in a glucose-dependent manner.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from a suitable species (e.g., mouse, rat, or human donor) using collagenase digestion followed by purification.
-
Pre-incubation: Isolated islets are pre-incubated for 1-2 hours in a Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Basal Secretion (Low Glucose): A subset of islets is incubated in fresh low-glucose KRBH for a defined period (e.g., 1 hour). The supernatant is collected to measure basal insulin levels.
-
Stimulated Secretion (High Glucose): The remaining islets are then incubated in KRBH containing a high glucose concentration (e.g., 16.7 mM) with and without the test compound (e.g., AMG 837) for the same duration.
-
Insulin Quantification: The amount of insulin in the collected supernatants is quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The insulin secretion at high glucose (with and without the agonist) is compared to the basal secretion at low glucose. The results are often expressed as a stimulation index.
Conclusion
Both AMG 837 and TAK-875 are potent GPR40 agonists that effectively stimulate glucose-dependent insulin secretion. The clinical development of TAK-875, however, was halted due to significant hepatotoxicity, which has been mechanistically linked to the formation of reactive metabolites and inhibition of bile acid transport. AMG 837 remains an important tool compound for studying GPR40 pharmacology. The divergent paths of these two molecules underscore the critical importance of thorough safety and toxicology assessments in drug development. The experience with TAK-875 has provided valuable insights, guiding the design of next-generation GPR40 agonists to mitigate the risk of liver injury while retaining therapeutic efficacy.
References
- 1. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. GPR40 - Proteopedia, life in 3D [proteopedia.org]
A Comparative Guide to Partial and Full GPR40 Agonists in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. This is due to its ability to potentiate glucose-dependent insulin secretion from pancreatic β-cells.[1] Small molecule agonists of GPR40 have been broadly classified into two categories: partial agonists and full agonists, also referred to as ago-positive allosteric modulators (AgoPAMs). This guide provides an objective comparison of these two classes of GPR40 agonists, supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development efforts.
Differentiated Mechanisms of Action
Partial and full GPR40 agonists exhibit distinct signaling mechanisms that underpin their different physiological effects. Partial agonists, such as the clinical candidate fasiglifam (TAK-875), primarily activate the Gαq signaling pathway.[2][3] This leads to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels ([Ca2+]i), which triggers insulin granule exocytosis in a glucose-dependent manner.[1]
Full agonists or AgoPAMs, like AM-1638, not only activate the Gαq pathway but also engage the Gαs signaling cascade.[2] The activation of Gαs leads to the production of cyclic AMP (cAMP), a key second messenger that, in addition to potentiating insulin secretion, stimulates the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut. This dual mechanism of action contributes to the superior glucose-lowering efficacy observed with full agonists.
Quantitative Comparison of In Vitro Activity
The differing signaling profiles of partial and full GPR40 agonists translate to quantifiable differences in their in vitro activity. Full agonists generally exhibit higher maximal efficacy (Emax) in assays measuring downstream signaling events, such as inositol monophosphate (IP1) accumulation.
| Agonist Class | Example Compound | Assay | Target | EC50 | Emax (% of Full Agonist) | Reference |
| Partial Agonist | TAK-875 | IP1 Accumulation | Human GPR40 | 72 nM | ~20-30% | |
| Partial Agonist | AMG-837 | IP1 Accumulation | Human GPR40 | ~100 nM | ~30% | |
| Full Agonist (AgoPAM) | AM-1638 | IP1 Accumulation | Human GPR40 | ~80 nM | 100% | |
| Full Agonist (AgoPAM) | AM-5262 | IP1 Accumulation | Human GPR40 | ~25 nM | 100% |
Note: EC50 and Emax values can vary depending on the cell line and assay conditions.
Comparative Effects on Insulin and GLP-1 Secretion
The dual signaling mechanism of full GPR40 agonists leads to a broader range of physiological effects compared to partial agonists. While both classes stimulate glucose-dependent insulin secretion (GSIS), full agonists have the additional effect of promoting GLP-1 secretion.
| Feature | Partial GPR40 Agonists | Full GPR40 Agonists (AgoPAMs) |
| Primary Signaling Pathway | Gαq | Gαq and Gαs |
| Insulin Secretion | Glucose-dependent stimulation | Glucose-dependent stimulation (often more robust) |
| GLP-1 Secretion | Minimal to no effect | Significant stimulation |
| Potential for Hypoglycemia | Low | Low |
| Potential for β-cell Desensitization | Generally low, but compound-dependent | Higher potential, compound-dependent |
| Body Weight | Neutral effect | Potential for weight loss (GLP-1 mediated) |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways of partial and full GPR40 agonists and a typical experimental workflow for their comparison.
Experimental Protocols
Inositol Monophosphate (IP1) Accumulation Assay
Objective: To quantify the activation of the Gαq signaling pathway by measuring the accumulation of IP1.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human GPR40 are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Seeding: Cells are seeded into 384-well white opaque plates at a density of 20,000 cells per well and incubated overnight.
-
Compound Preparation: Test compounds (partial and full agonists) are serially diluted in stimulation buffer containing LiCl.
-
Assay Procedure:
-
The culture medium is removed, and cells are washed with PBS.
-
Stimulation buffer with LiCl is added to each well.
-
Diluted compounds or vehicle control are added to the respective wells.
-
The plate is incubated for 60-90 minutes at 37°C.
-
-
Detection:
-
Lysis buffer containing IP1-d2 and anti-IP1-cryptate (HTRF reagents) is added to all wells.
-
The plate is incubated for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: The plate is read on an HTRF-compatible reader, and the ratio of emission at 665 nm to 620 nm is calculated.
-
Data Analysis: EC50 and Emax values are determined by fitting the dose-response data to a four-parameter logistic equation.
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets
Objective: To measure the potentiation of glucose-stimulated insulin secretion by GPR40 agonists.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from rodents (e.g., mice or rats) by collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% FBS and 11 mM glucose.
-
GSIS Assay:
-
Groups of size-matched islets (e.g., 10-15 islets per replicate) are pre-incubated for 1-2 hours in Krebs-Ringer Bicarbonate Buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM).
-
Islets are then incubated for 1 hour in KRBB with low glucose. The supernatant is collected for basal insulin measurement.
-
Islets are subsequently incubated for 1 hour in KRBB with a high glucose concentration (e.g., 16.7 mM) in the presence of various concentrations of the test compounds or vehicle control. The supernatant is collected for stimulated insulin measurement.
-
-
Insulin Quantification: Insulin concentrations in the collected supernatants are measured using a commercially available ELISA kit.
-
Data Analysis: Insulin secretion is normalized to the islet number or total insulin content. The fold-stimulation over basal is calculated for each condition.
GLP-1 Secretion Assay from Enteroendocrine Cells
Objective: To assess the ability of GPR40 agonists to stimulate GLP-1 secretion.
Methodology:
-
Cell Culture: A murine enteroendocrine cell line, such as GLUTag or STC-1, is cultured in DMEM with high glucose, supplemented with 10% FBS.
-
Cell Seeding: Cells are seeded into 24-well plates and allowed to reach ~80% confluency.
-
Secretion Assay:
-
Cells are washed and pre-incubated in a buffer (e.g., KRBB or HEPES-buffered salt solution) for 1-2 hours.
-
The pre-incubation buffer is replaced with fresh buffer containing various concentrations of the test compounds or vehicle control. A positive control, such as forskolin or KCl, can be included.
-
Cells are incubated for 1-2 hours at 37°C.
-
-
Sample Collection and Processing:
-
The supernatant is collected into tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Samples are centrifuged to remove any cell debris.
-
-
GLP-1 Quantification: The concentration of active GLP-1 in the supernatant is measured using a specific ELISA kit.
-
Data Analysis: GLP-1 secretion is often normalized to the total protein content in each well.
Concluding Remarks
The development of GPR40 agonists for the treatment of type 2 diabetes has seen both promise and setbacks, highlighted by the termination of the partial agonist fasiglifam (TAK-875) due to liver safety concerns. Nevertheless, the distinct mechanisms and potential for enhanced efficacy with full agonists, including GLP-1-mediated weight loss, continue to make GPR40 an attractive target. This guide provides a foundational comparison to aid researchers in the design and interpretation of studies aimed at developing the next generation of safe and effective GPR40-targeted therapies. A thorough understanding of the differing pharmacological profiles of partial versus full GPR40 agonists is critical for advancing this field of research.
References
- 1. GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent | PLOS One [journals.plos.org]
- 2. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of AMG 837 Sodium Salt and Endogenous Ligands in GPR40/FFA1 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic G protein-coupled receptor 40 (GPR40/FFA1) agonist, AMG 837 sodium salt, and its endogenous ligands, primarily long-chain free fatty acids (FFAs). The data presented herein, supported by detailed experimental protocols and signaling pathway visualizations, offers a comprehensive overview of their relative efficacy and binding affinities, crucial for research and development in metabolic diseases, particularly type 2 diabetes.
Executive Summary
AMG 837 is a potent and orally bioavailable partial agonist of GPR40, a receptor that plays a key role in glucose-stimulated insulin secretion (GSIS).[1] Its endogenous ligands are medium and long-chain free fatty acids, such as docosahexaenoic acid (DHA). Experimental data consistently demonstrates that while AMG 837 exhibits high potency, often in the nanomolar range, its maximal efficacy is lower than that of endogenous full agonists like DHA.[2] This partial agonism is a key characteristic of AMG 837, potentially offering a therapeutic advantage by modulating insulin secretion in a glucose-dependent manner, thereby reducing the risk of hypoglycemia.
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative data on the binding affinity and efficacy of this compound compared to the endogenous GPR40 ligand, docosahexaenoic acid (DHA).
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| AMG 837 | Radioligand Binding | A9 cells expressing FFA1 | Kd | 3.6 nM | [3][4] |
| AMG 837 | Radioligand Binding | Human FFA1 Receptor | pIC50 | 8.13 | [5] |
| AMG 837 | GTPγS Binding | A9_GPR40 cell membranes | EC50 | 1.5 ± 0.1 nM | |
| AMG 837 | Inositol Phosphate Accumulation | A9_GPR40 cells | EC50 | 7.8 ± 1.2 nM | |
| AMG 837 | Aequorin Ca2+ Flux | CHO cells with human GPR40 | EC50 | 13.5 ± 0.8 nM | |
| DHA | Inositol Phosphate Accumulation | A9 cells expressing FFA1 | EC50 | ~40 µM | |
| AMG 837 vs. DHA | Inositol Phosphate Accumulation | A9 cells expressing FFA1 | Emax | ~50% of DHA | |
| AMG 837 vs. DHA | Aequorin Ca2+ Flux | CHO cells with human GPR40 | Emax | Partial agonist (~85% of DHA under high receptor expression) |
Signaling Pathway and Experimental Workflow
Activation of GPR40 by both AMG 837 and endogenous fatty acids initiates a signaling cascade predominantly through the Gαq pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key step in potentiating glucose-stimulated insulin secretion from pancreatic β-cells.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of GPR40 agonists.
This diagram outlines the logical relationship in comparing the synthetic agonist to its natural counterparts.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and those described in the referenced literature.
Radioligand Binding Assay
This assay measures the direct interaction of a ligand with the GPR40 receptor.
-
Cell Culture and Membrane Preparation: A9 cells stably expressing the human FFA1 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptor.
-
Binding Reaction: Membranes (5-20 µg of protein) are incubated with increasing concentrations of [³H]AMG 837 (0.1–40 nM) in an assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 5 mM MgCl₂, 0.1% w/v fatty acid-free BSA).
-
Incubation: The reaction is incubated at room temperature for 2-4 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled AMG 837 (10 µM). Specific binding is calculated by subtracting non-specific from total binding. Saturation binding data are analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition binding assays, membranes are incubated with a fixed concentration of radioligand and varying concentrations of the competitor ligand to determine the inhibitory constant (Ki) or pIC50.
GTPγS Binding Assay
This functional assay measures the activation of G proteins, an early event in GPCR signaling.
-
Membrane Preparation: Cell membranes from A9_GPR40 cells are prepared as described for the radioligand binding assay.
-
Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 1 µM GDP.
-
Reaction Mixture: Membranes (5-10 µg) are incubated with varying concentrations of the agonist (AMG 837 or endogenous ligands) and a non-hydrolyzable GTP analog, [³⁵S]GTPγS (0.1-0.5 nM).
-
Incubation: The reaction is incubated at 30°C for 30-60 minutes.
-
Termination and Detection: The assay is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting.
-
Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Agonist-stimulated binding is calculated, and data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of a downstream second messenger, inositol phosphate, following GPR40 activation.
-
Cell Culture and Labeling: A9_GPR40 or HEK293 cells stably expressing human GPR40 are seeded in 96-well plates and labeled overnight with myo-[³H]inositol.
-
Assay Conditions: Cells are washed and pre-incubated with a buffer containing LiCl, which inhibits the degradation of inositol monophosphate.
-
Stimulation: Cells are stimulated with various concentrations of AMG 837 or endogenous ligands for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction: The reaction is stopped, and inositol phosphates are extracted from the cells.
-
Quantification: The amount of accumulated [³H]inositol phosphates is determined by scintillation counting after separation by ion-exchange chromatography.
-
Data Analysis: The concentration-response data are analyzed to determine the EC50 and Emax for each ligand.
Intracellular Calcium (Ca2+) Flux Assay
This assay measures the mobilization of intracellular calcium, a key signaling event downstream of GPR40 activation.
-
Cell Culture: CHO cells transiently or stably expressing human GPR40 are seeded in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader, and baseline fluorescence is recorded. The agonist (AMG 837 or endogenous ligands) is then added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity.
-
Data Analysis: The increase in fluorescence over baseline is calculated, and dose-response curves are generated to determine the EC50 and Emax values.
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
AMG 837 Sodium Salt: A Comparative Analysis of Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of AMG 837 sodium salt, a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).
AMG 837 has been identified as a significant therapeutic candidate for type 2 diabetes due to its ability to stimulate glucose-dependent insulin secretion.[1][2][3] This guide synthesizes available experimental data to evaluate its selectivity against other related receptors.
Cross-Reactivity Data Summary
Experimental data demonstrates that AMG 837 is highly selective for the GPR40 receptor. Studies have shown that even at concentrations up to 10 µM, AMG 837 does not exhibit activity on the closely related free fatty acid receptors GPR41 (FFA2), GPR43 (FFA3), or GPR120.[1][2] This high specificity is a critical attribute, minimizing the potential for off-target effects.
| Target Receptor | AMG 837 Activity (at concentrations up to 10 µM) | Reference |
| GPR40 (FFAR1) | Potent Agonist | |
| GPR41 (FFA2) | No Activity | |
| GPR43 (FFA3) | No Activity | |
| GPR120 | No Activity |
GPR40 Signaling Pathway
Activation of GPR40 by an agonist like AMG 837 initiates a signaling cascade through the Gαq class of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn results in the accumulation of inositol phosphate and an increase in intracellular calcium (Ca2+) levels, ultimately potentiating glucose-stimulated insulin secretion.
GPR40 signaling cascade initiated by AMG 837.
Experimental Protocols
The selectivity of AMG 837 was primarily determined through cell-based functional assays that measure the downstream effects of G protein-coupled receptor activation.
Calcium Flux Assay
This assay is a common method to assess the activity of Gαq-coupled receptors like GPR40.
-
Cell Culture and Transfection: CHO (Chinese Hamster Ovary) cells are transiently co-transfected with a plasmid expressing human GPR40 and a plasmid for aequorin, a Ca2+-sensitive bioluminescent reporter.
-
Compound Preparation: AMG 837 is serially diluted to various concentrations.
-
Assay Procedure: The transfected cells are exposed to the different concentrations of AMG 837.
-
Data Measurement: Agonist-induced activation of GPR40 leads to an increase in intracellular Ca2+, which is detected by the light emission from aequorin. The light signal is measured using a luminometer.
-
Selectivity Assessment: To determine cross-reactivity, the same assay is performed on cells expressing other receptors of interest (e.g., GPR41, GPR43, GPR120). The absence of a significant Ca2+ flux in these cells, even at high concentrations of AMG 837, indicates selectivity for GPR40.
Workflow for a calcium flux cross-reactivity assay.
Other Supporting Assays
-
[35S]-GTPγS Binding Assay: This assay measures the activation of G-proteins upon receptor agonism. Membranes from cells expressing GPR40 are incubated with AMG 837 and [35S]-GTPγS, a non-hydrolyzable GTP analog. An increase in the binding of [35S]-GTPγS to the G-proteins indicates receptor activation.
-
Inositol Phosphate Accumulation Assay: This assay quantifies the accumulation of inositol phosphate, a second messenger produced following the activation of the Gαq pathway.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AMG 837 Sodium Salt in GPR40 Wild-Type and Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of AMG 837 sodium salt, a G protein-coupled receptor 40 (GPR40) agonist, in wild-type versus GPR40 knockout (KO) mouse models. The data presented herein, primarily derived from foundational preclinical studies, demonstrates the GPR40-dependent mechanism of action of AMG 837 in modulating glucose-stimulated insulin secretion (GSIS) and improving glucose tolerance.
Executive Summary
AMG 837 is a partial agonist of GPR40, a free fatty acid receptor predominantly expressed on pancreatic β-cells.[1][2] Activation of GPR40 by agonists like AMG 837 has been investigated as a therapeutic strategy for type 2 diabetes due to its potential to enhance insulin secretion in a glucose-dependent manner.[1][2] Studies in GPR40 knockout mice have been instrumental in confirming the on-target effects of AMG 837. The key findings indicate that the potentiation of insulin secretion and the glucose-lowering effects of AMG 837 are completely abolished in the absence of GPR40, highlighting the specificity of its action.[1]
Data Presentation
The following tables summarize the quantitative effects of AMG 837 in key preclinical assays, comparing the responses in wild-type and GPR40 knockout mice.
Note: The following data is representative and derived from graphical representations in the cited literature, as exact numerical data was not publicly available.
Table 1: Effect of AMG 837 on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Pancreatic Islets
| Treatment Group | Genotype | Glucose Concentration | AMG 837 Concentration | Insulin Secretion (Fold Change vs. Vehicle) |
| Vehicle | Wild-Type | 16.7 mM | 0 µM | 1.0 |
| AMG 837 | Wild-Type | 16.7 mM | 1 µM | ~2.5 |
| Vehicle | GPR40 KO | 16.7 mM | 0 µM | 1.0 |
| AMG 837 | GPR40 KO | 16.7 mM | 1 µM | ~1.0 |
Data based on findings from Lin et al., 2011.
Table 2: Effect of AMG 837 on Oral Glucose Tolerance Test (OGTT)
| Time Point (minutes) | Genotype | Treatment | Blood Glucose (mg/dL) - Representative Data |
| 0 | Wild-Type | Vehicle | 100 |
| 30 | Wild-Type | Vehicle | 250 |
| 60 | Wild-Type | Vehicle | 200 |
| 120 | Wild-Type | Vehicle | 120 |
| 0 | Wild-Type | AMG 837 | 100 |
| 30 | Wild-Type | AMG 837 | 200 |
| 60 | Wild-Type | AMG 837 | 150 |
| 120 | Wild-Type | AMG 837 | 100 |
| 0 | GPR40 KO | Vehicle | 100 |
| 30 | GPR40 KO | Vehicle | 250 |
| 60 | GPR40 KO | Vehicle | 200 |
| 120 | GPR40 KO | Vehicle | 120 |
| 0 | GPR40 KO | AMG 837 | 100 |
| 30 | GPR40 KO | AMG 837 | 250 |
| 60 | GPR40 KO | AMG 837 | 200 |
| 120 | GPR40 KO | AMG 837 | 120 |
Data based on findings from Lin et al., 2011.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Isolated Pancreatic Islet Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Islet Isolation: Pancreatic islets are isolated from both wild-type and GPR40 knockout mice. The pancreas is perfused with a collagenase solution to digest the exocrine tissue. The islets are then purified by density gradient centrifugation.
-
Islet Culture and Treatment: Isolated islets are cultured overnight to recover. For the GSIS assay, islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.
-
Insulin Secretion Assay: Following pre-incubation, islets are transferred to a high-glucose buffer (e.g., 16.7 mM glucose) containing either vehicle (e.g., DMSO) or AMG 837 at the desired concentration (e.g., 1 µM).
-
Sample Collection and Analysis: After a defined incubation period (e.g., 60 minutes), the supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA). The results are often normalized to the total insulin content of the islets.
Oral Glucose Tolerance Test (OGTT)
-
Animal Preparation: Wild-type and GPR40 knockout mice are fasted overnight (approximately 16 hours) with free access to water.
-
Drug Administration: AMG 837 or vehicle is administered via oral gavage at a specified dose (e.g., 10 mg/kg) 30-60 minutes prior to the glucose challenge.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting glucose levels (time 0).
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes). Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess overall glucose tolerance.
Visualizations
Signaling Pathway of GPR40 Activation
Caption: GPR40 signaling cascade initiated by AMG 837.
Experimental Workflow: Comparing AMG 837 Effects
Caption: Workflow for comparing AMG 837 effects.
Conclusion
The presented data unequivocally demonstrates that the pharmacological effects of the GPR40 agonist, AMG 837, on enhancing insulin secretion and improving glucose tolerance are entirely dependent on the presence of its target receptor, GPR40. In GPR40 knockout mice, these effects are completely abrogated, providing strong evidence for the specificity of AMG 837 and validating GPR40 as the mediator of its therapeutic action. These findings are crucial for the continued development and understanding of GPR40-targeted therapies for type 2 diabetes.
References
A Comparative Guide to the In Vivo Anti-Diabetic Effects of AMG 837 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-diabetic performance of AMG 837 sodium salt, a G protein-coupled receptor 40 (GPR40) agonist, with alternative anti-diabetic agents. The data presented is compiled from preclinical studies to support research and development in the field of metabolic diseases.
Executive Summary
AMG 837 is a potent and selective GPR40 agonist that has demonstrated significant anti-diabetic efficacy in rodent models of type 2 diabetes. Its mechanism of action, centered on glucose-dependent insulin secretion, offers a potential advantage over traditional insulin secretagogues like sulfonylureas by minimizing the risk of hypoglycemia. This guide compares the in vivo effects of AMG 837 with another well-characterized GPR40 agonist, TAK-875, and the sulfonylurea, glimepiride, focusing on glycemic control and insulin secretion.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from key in vivo studies, providing a direct comparison of AMG 837's anti-diabetic effects against selected alternatives.
Table 1: Effect on Glucose Tolerance in Normal and Diabetic Rodent Models
| Compound | Animal Model | Dose (mg/kg) | Administration | Glucose AUC Reduction (%) | Reference |
| AMG 837 | Sprague-Dawley Rats | 0.1 | Oral | 14.5% | [1][2] |
| 0.3 | Oral | 18.8% | [1][2] | ||
| Zucker Fatty Rats (Day 1) | 0.1 | Oral | 34% | [2] | |
| 0.3 | Oral | 39% | |||
| Zucker Fatty Rats (Day 21) | 0.1 | Oral | 15% | ||
| 0.3 | Oral | 25% | |||
| TAK-875 | Wistar Fatty Rats | 1 | Oral | Significant Reduction | |
| 3 | Oral | Significant Reduction | |||
| N-STZ-1.5 Rats | 1 | Oral | Significant Improvement | ||
| 3 | Oral | Significant Improvement | |||
| 10 | Oral | Significant Improvement | |||
| Glimepiride | Zucker Diabetic Fatty Rats | 5 | Oral | No significant change in OGTT |
Table 2: Effect on Insulin Secretion in Rodent Models
| Compound | Animal Model | Dose (mg/kg) | Administration | Effect on Insulin Secretion | Reference |
| AMG 837 | Sprague-Dawley Rats | 0.1 - 0.3 | Oral | Dose-dependent increase in glucose-stimulated insulin secretion | |
| Zucker Fatty Rats | 0.1 - 0.3 | Oral | Increased insulin secretion following glucose challenge | ||
| TAK-875 | N-STZ-1.5 Rats | 1 - 10 | Oral | Augmented insulin secretion | |
| Zucker Diabetic Fatty Rats | 10 | Oral | Significantly augmented plasma insulin levels | ||
| Glimepiride | Zucker Diabetic Fatty Rats | 5 | Oral | No increase in insulin secretion |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided.
Detailed Experimental Protocols
The in vivo studies cited in this guide predominantly utilized the oral glucose tolerance test (OGTT) to assess the anti-diabetic efficacy of the compounds. The following is a consolidated methodology based on these studies.
1. Animal Models:
-
Normal Rodents: Male Sprague-Dawley rats were used to evaluate the effect of the compounds in a non-diabetic state.
-
Diabetic Rodents: Male Zucker fatty rats, Wistar fatty rats, or N-STZ-1.5 rats, which are established models of obesity, insulin resistance, and type 2 diabetes, were used to assess efficacy in a disease state.
2. Acclimatization and Housing:
-
Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to standard chow and water before the experimental period.
3. Drug Administration:
-
Compounds (AMG 837, TAK-875, or glimepiride) or vehicle (e.g., 0.5% carboxymethyl cellulose) were administered via oral gavage.
-
Doses ranged from 0.1 to 10 mg/kg for the GPR40 agonists and were typically around 5 mg/kg for glimepiride.
4. Oral Glucose Tolerance Test (OGTT):
-
Rats were fasted overnight prior to the test.
-
A baseline blood sample was collected (t=0).
-
The respective compounds or vehicle were administered orally.
-
After a 30 to 60-minute absorption period, a glucose solution (typically 2 g/kg body weight) was administered orally.
-
Blood samples were collected at various time points post-glucose challenge (e.g., 15, 30, 60, and 120 minutes) via the tail vein.
5. Biochemical Analysis:
-
Blood glucose levels were measured using a glucometer.
-
Plasma insulin concentrations were determined using an enzyme-linked immunosorbent assay (ELISA).
6. Data Analysis:
-
The area under the curve (AUC) for glucose was calculated to quantify the overall glycemic excursion.
-
Statistical significance was determined using appropriate methods such as ANOVA.
Conclusion
The in vivo data strongly supports the anti-diabetic effects of this compound. It demonstrates potent, dose-dependent improvement in glucose tolerance and enhancement of glucose-stimulated insulin secretion in both normal and diabetic rodent models. Its efficacy is comparable to another GPR40 agonist, TAK-875, under similar experimental conditions. A key differentiator from the sulfonylurea glimepiride is its glucose-dependent mechanism of action, which is predicted to confer a lower risk of hypoglycemia. The provided data and protocols offer a valuable resource for researchers in the continued development and evaluation of GPR40 agonists as a therapeutic strategy for type 2 diabetes.
References
A Head-to-Head Showdown: Preclinical Efficacy of GPR40 Agonists
A new wave of therapeutic hope for type 2 diabetes has been driven by the development of G protein-coupled receptor 40 (GPR40) agonists. These agents enhance glucose-stimulated insulin secretion (GSIS), offering a targeted approach to glycemic control. However, the preclinical landscape reveals a fascinating diversity in their mechanisms and efficacy, warranting a detailed comparative analysis for researchers and drug developers in the field.
This guide provides an objective, data-driven comparison of prominent GPR40 agonists in preclinical models, focusing on their signaling profiles, in vitro potency, and in vivo efficacy. The data presented herein is collated from publicly available research, offering a comprehensive overview to inform future drug development strategies.
Signaling Diversity: A Tale of Two Pathways
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has been shown to signal through two primary pathways: the Gq-protein-coupled pathway leading to inositol phosphate (IP) accumulation and subsequent calcium mobilization, and the Gs-protein-coupled pathway resulting in cyclic AMP (cAMP) production. Preclinical studies have revealed that GPR40 agonists can be broadly categorized based on their signaling bias.[1]
Some agonists, such as the well-studied TAK-875 (Fasiglifam) , are "Gq-only" agonists.[1] In contrast, a newer generation of compounds, including AM-1638 and AM-5262 , exhibit dual "Gq + Gs" agonism.[1] This distinction in signaling is not merely academic; it has profound implications for their biological effects, particularly on the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1).[1]
dot
Caption: GPR40 Signaling Pathways
In Vitro Performance: A Quantitative Comparison
The potency and efficacy of GPR40 agonists are typically evaluated in vitro using cell-based assays that measure the activation of downstream signaling pathways. Key parameters include the half-maximal effective concentration (EC50) for IP accumulation and cAMP production.
| Agonist | Signaling Bias | Inositol Phosphate (IP) Accumulation EC50 (nM) | cAMP Accumulation | Reference |
| TAK-875 | Gq-only | 16 | No significant activity | [1] |
| AM-837 | Gq-only | 11 | No significant activity | |
| MK-2305 | Gq-only | 2.5 | No significant activity | |
| AM-1638 | Gq + Gs | 2.3 | Active | |
| AM-5262 | Gq + Gs | 1.8 | Active | |
| LY2881835 | Not specified | Ca2+ flux EC50 = 3 nM | β-arrestin EC50 = 2 nM | |
| CPL207280 | Partial Agonist | Ca2+ influx EC50 = 80 nM | Not specified | |
| SCO-267 | AgoPAM | Superior potency in Ca2+ mobilization vs AM-1638 & TAK-875 | Not specified |
Note: AgoPAM refers to an ago-allosteric modulator. Data for different assays (e.g., Ca2+ flux) are included where IP accumulation data was not available. Direct comparison of EC50 values across different studies and cell lines should be done with caution.
In Vivo Efficacy in Preclinical Models
The ultimate test of a GPR40 agonist's potential lies in its ability to improve glucose homeostasis in animal models of type 2 diabetes. Key in vivo experiments include the intraperitoneal glucose tolerance test (IPGTT) and the oral glucose tolerance test (OGTT).
Head-to-Head In Vivo Comparison of GPR40 Agonists in Mice
A key study directly compared the effects of Gq-only and Gq+Gs agonists on plasma GLP-1 and GIP levels in mice.
| Agonist (30 mg/kg, oral) | Signaling Bias | Median Plasma GLP-1 Increase (pmol/L) | Median Plasma GIP Increase (pmol/L) | Reference |
| TAK-875 | Gq-only | 5.1 to 10.8 | Not reported | |
| MK-2305 | Gq-only | 5 to 12 | Not reported | |
| AM-1638 | Gq + Gs | 5 to 29 | Significant increase | |
| AM-5262 | Gq + Gs | 5 to 29 | Significant increase |
These findings strongly suggest that the dual Gq+Gs signaling profile is associated with a more robust incretin response in vivo.
Other Notable Preclinical In Vivo Findings:
-
LY2881835, LY2922083, and LY2922470 demonstrated potent, dose-dependent reductions in glucose levels and significant increases in insulin and GLP-1 secretion in preclinical tests.
-
CPL207280 showed a more robust induction of insulin and improved glucose tolerance compared to TAK-875 in preclinical models.
-
SCO-267 exhibited comparable glucose-lowering efficacy to TAK-875 at a 10-fold lower dose in streptozotocin-induced diabetic rats.
-
Fasiglifam (TAK-875) , in neonatally streptozotocin-induced diabetic rats, showed a greater glucose-lowering effect than glibenclamide and maintained its efficacy over 15 weeks of treatment.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of common experimental protocols used in the evaluation of GPR40 agonists.
dot
Caption: Preclinical Evaluation Workflows
In Vitro Signaling Assays
-
Cell Lines: Studies commonly utilize cell lines such as COS-7 or CHO transiently or stably transfected with the human GPR40 receptor. For insulin secretion assays, insulinoma cell lines like MIN6 or isolated pancreatic islets are used.
-
IP Accumulation Assay: Cells are typically incubated with the GPR40 agonist for a defined period, after which the cells are lysed, and the accumulated inositol monophosphate is quantified using commercially available kits.
-
cAMP Accumulation Assay: Following agonist stimulation, intracellular cAMP levels are measured, often using competitive immunoassays or reporter gene assays.
-
Calcium Mobilization Assay: Cells are loaded with a calcium-sensitive fluorescent dye. The change in fluorescence intensity upon agonist addition is monitored to determine intracellular calcium mobilization.
-
β-Arrestin Recruitment Assay: This assay measures the interaction of β-arrestin with the activated GPR40 receptor, often using enzyme fragment complementation or fluorescence/bioluminescence resonance energy transfer (FRET/BRET) technologies.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: Pancreatic β-cells or isolated islets are incubated with the GPR40 agonist in the presence of varying glucose concentrations. The amount of insulin secreted into the medium is then quantified by ELISA.
In Vivo Animal Studies
-
Animal Models: Commonly used models include lean or diet-induced obese (DIO) mice, as well as genetic models of type 2 diabetes like the Zucker diabetic fatty (ZDF) rat or streptozotocin (STZ)-induced diabetic models.
-
Drug Administration: GPR40 agonists are typically administered orally via gavage.
-
Glucose Tolerance Tests (IPGTT/OGTT): After an overnight fast, animals are administered the GPR40 agonist. After a set period, a glucose bolus is given either intraperitoneally (IPGTT) or orally (OGTT). Blood samples are then collected at various time points to measure glucose and hormone levels.
-
Hormone Measurements: Plasma levels of insulin, GLP-1, and GIP are measured using specific ELISAs or radioimmunoassays.
Conclusion
The preclinical data clearly indicate that not all GPR40 agonists are created equal. The emergence of dual Gq+Gs agonists represents a significant evolution in the field, with evidence suggesting a superior incretin response compared to Gq-only agonists. This may translate to enhanced glycemic control and potentially beneficial effects on body weight. While the clinical development of some GPR40 agonists, notably TAK-875, was halted due to safety concerns, the diverse pharmacology of newer compounds offers renewed optimism. The ongoing development of agonists like SCO-267 and CPL207280, with potentially improved safety and efficacy profiles, underscores the continued promise of GPR40 as a therapeutic target for type 2 diabetes. Researchers and clinicians will be keenly watching as these next-generation GPR40 agonists progress through clinical trials.
References
A Comparative Guide to AMG 837 Sodium Salt: Reproducibility and Performance in GPR40 Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the GPR40 agonist AMG 837 sodium salt with other alternatives, focusing on the reproducibility of published data and performance in key preclinical assays. The information is compiled from publicly available research to assist in evaluating its suitability for research and development purposes.
Executive Summary
AMG 837 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40/FFAR1), a promising target for the treatment of type 2 diabetes. Preclinical studies have demonstrated its ability to enhance glucose-stimulated insulin secretion (GSIS) both in vitro and in vivo. However, its clinical development was discontinued due to toxicity concerns. This guide provides a comparative overview of its performance against the natural ligand, docosahexaenoic acid (DHA), and another clinical-stage GPR40 agonist, TAK-875 (fasiglifam). While direct head-to-head studies on the reproducibility of experimental data are limited, this guide summarizes key quantitative data from published literature to facilitate comparison.
Data Presentation: In Vitro and In Vivo Performance
The following tables summarize the key pharmacological data for AMG 837 and its comparators.
Table 1: In Vitro Potency of GPR40 Agonists
| Compound | Assay Type | Species | Cell Line | EC50 (nM) | Efficacy (vs. DHA) | Reference |
| AMG 837 | Ca2+ Flux | Human | CHO | 13.5 ± 0.8 | Partial Agonist | [1] |
| Ca2+ Flux | Mouse | CHO | 22.6 ± 1.8 | - | [2] | |
| Ca2+ Flux | Rat | CHO | 31.7 ± 1.8 | - | [2] | |
| GTPγS Binding | Human | A9 | 1.5 ± 0.1 | - | [2] | |
| Inositol Phosphate | Human | A9 | 7.8 ± 1.2 | - | [2] | |
| Docosahexaenoic Acid (DHA) | Ca2+ Flux | Human | CHO | ~40,000 | Full Agonist | |
| TAK-875 (Fasiglifam) | Ca2+ Flux | Human | CHO | 14 | Partial Agonist |
EC50 values represent the concentration of the compound that elicits a half-maximal response. Data are presented as mean ± standard error of the mean (SEM) where available.
Table 2: In Vivo Efficacy in Oral Glucose Tolerance Tests (OGTT) in Rodents
| Compound | Species/Model | Dose | Route | Key Findings | Reference |
| AMG 837 | Sprague-Dawley Rats | 0.03 - 0.3 mg/kg | Oral | Dose-dependent reduction in glucose excursion and increase in GSIS. | |
| Zucker Fatty Rats | 0.03 - 0.3 mg/kg | Oral | Sustained improvement in glucose tolerance after 21 days of daily dosing. | ||
| TAK-875 (Fasiglifam) | Wistar Fatty Rats | - | Oral | Potent plasma glucose-lowering and insulinotropic action. |
Signaling Pathways and Experimental Workflows
GPR40/FFAR1 Signaling Pathway
Activation of GPR40 by agonists like AMG 837 primarily couples to the Gαq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in potentiating glucose-stimulated insulin secretion from pancreatic β-cells.
Caption: GPR40/FFAR1 signaling pathway activated by AMG 837.
Experimental Workflow: In Vitro Ca2+ Flux Assay
The following diagram outlines a typical workflow for assessing the potency of a GPR40 agonist using a Ca2+ flux assay.
Caption: Workflow for a typical in vitro Ca2+ flux assay.
Experimental Workflow: In Vivo Oral Glucose Tolerance Test (OGTT)
This diagram illustrates the key steps involved in an OGTT in a rodent model to evaluate the in vivo efficacy of AMG 837.
Caption: Workflow for an in vivo oral glucose tolerance test.
Experimental Protocols
1. In Vitro Ca2+ Flux Assay
This protocol is a generalized procedure based on published methodologies for assessing GPR40 agonism.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Compound Preparation: this compound is serially diluted in an appropriate assay buffer to create a concentration gradient.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of the compound. The compound dilutions are then added to the wells, and fluorescence is measured kinetically over time to capture the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured for each concentration. The data are then normalized and fitted to a four-parameter logistic equation to determine the EC50 value.
2. In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents
This protocol is a generalized procedure based on published studies with AMG 837.
-
Animals: Male Sprague-Dawley rats or Zucker fatty rats are commonly used. Animals are housed under standard conditions with ad libitum access to food and water before the study.
-
Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.
-
Compound Administration: this compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), is administered by oral gavage at the desired doses (e.g., 0.03, 0.1, 0.3 mg/kg).
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein just before compound administration or the glucose challenge.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg) is administered orally or via intraperitoneal (IP) injection at a defined time point after compound administration (e.g., 30 minutes).
-
Blood Sampling: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma insulin levels can be determined from the collected blood samples using an ELISA kit.
-
Data Analysis: The area under the curve (AUC) for glucose excursion is calculated to assess the overall improvement in glucose tolerance. Insulin levels are analyzed to confirm the mechanism of action.
Reproducibility and Concluding Remarks
The discontinuation of AMG 837's clinical development due to toxicity, and the similar fate of TAK-875 due to liver toxicity, highlight a key challenge in the development of GPR40 agonists. While both compounds showed promise in preclinical and early clinical studies, off-target effects or compound-specific liabilities ultimately halted their progress.
For researchers considering the use of this compound, the available data suggest it is a potent and selective tool for studying GPR40 biology in preclinical models. The provided protocols and comparative data can serve as a valuable resource for experimental design and data interpretation. However, the known toxicity issues should be a critical consideration in any research plan.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling AMG 837 Sodium Salt
For researchers, scientists, and drug development professionals, this guide provides critical safety protocols and logistical plans for the handling and disposal of AMG 837 sodium salt, a potent GPR40 agonist. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
This compound is a potent GPR40 agonist with an EC50 of 13 nM, demonstrating robust glucose-dependent stimulation of insulin secretion.[1][2][3][4] As a potent pharmaceutical compound, it requires stringent handling procedures to minimize exposure.[5]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation. Hoods or full-facepieces can offer high protection factors. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection for handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable Coveralls | Use coveralls made from materials like Tyvek® to protect against chemical splashes and dust. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting. |
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling this potent compound. The following step-by-step plan outlines the key phases from receipt to disposal.
1. Preparation and Pre-Handling:
-
Designated Area: All handling of this compound should occur in a designated, well-ventilated area, such as a certified chemical fume hood or a containment glove box.
-
Decontamination Station: Ensure a decontamination solution and a spill kit are readily available in the work area.
-
Personnel Training: All personnel must be trained on the specific hazards and handling procedures for this compound.
2. Weighing and Aliquoting (Solid Form):
-
Containment: For weighing and handling the solid powder, a containment system such as a glove box is highly recommended to prevent dust and aerosol formation.
-
Non-Sparking Tools: Use non-sparking tools to prevent ignition sources.
-
Static Control: Employ measures to prevent electrostatic discharge.
-
Container Management: Keep the primary container of the compound covered as much as possible.
3. Solution Preparation:
-
Solvent Addition: Add solvent to the vial slowly and carefully to avoid splashing. If the compound has adhered to the vial walls, centrifuge the vial before opening.
-
Dissolution: If precipitation occurs during dilution, ultrasonic heating may be used to redissolve the compound. It is also recommended to preheat the stock solution and the diluent (e.g., cell culture medium) to 37°C to avoid precipitation.
4. Post-Handling Decontamination:
-
Surface Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including disposable PPE, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Collect all waste in suitable, clearly labeled, and closed containers.
-
Disposal Protocol: Dispose of the hazardous waste in accordance with all applicable federal, state, and local regulations. Contaminated materials should be incinerated.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
